Z-D-Chg-OH
Descripción
The exact mass of the compound (R)-2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
(2R)-2-cyclohexyl-2-(phenylmethoxycarbonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c18-15(19)14(13-9-5-2-6-10-13)17-16(20)21-11-12-7-3-1-4-8-12/h1,3-4,7-8,13-14H,2,5-6,9-11H2,(H,17,20)(H,18,19)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSYTUPJAYLNFQ-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561116 | |
| Record name | (2R)-{[(Benzyloxy)carbonyl]amino}(cyclohexyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69901-85-5 | |
| Record name | (αR)-α-[[(Phenylmethoxy)carbonyl]amino]cyclohexaneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69901-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-{[(Benzyloxy)carbonyl]amino}(cyclohexyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Z-D-Chg-OH (N-Z-D-α-Cyclohexylglycine)
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activity of Z-D-Chg-OH (N-Z-D-α-Cyclohexylglycine). This document is intended for researchers, scientists, and professionals involved in drug development and peptide synthesis.
Chemical Structure and Properties
This compound, systematically named N-benzyloxycarbonyl-D-α-cyclohexylglycine, is a non-proteinogenic amino acid derivative. The presence of the cyclohexyl group imparts significant hydrophobicity and conformational rigidity, while the benzyloxycarbonyl (Z) group serves as a crucial protecting group for the amine functionality, particularly in peptide synthesis.
General Information
| Identifier | Value |
| Chemical Name | N-Z-D-α-Cyclohexylglycine |
| Synonyms | N-benzyloxycarbonyl-D-α-cyclohexylglycine, Z-D-Cyclohexylglycine |
| CAS Number | 69901-85-5 |
| Molecular Formula | C₁₆H₂₁NO₄ |
| Molecular Weight | 291.34 g/mol |
Physicochemical Properties
| Property | Value |
| Physical Form | White to off-white powder |
| Melting Point | Data not available for this compound. The parent compound, D-Cyclohexylglycine, has a melting point of 256 °C[1]. |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO). Insoluble in water[2]. |
| Stability | Store at -20°C for long-term stability (up to 3 years in powder form). At 4°C, it is stable for up to 2 years. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month[2]. |
Spectroscopic Data
Experimental Protocols
The primary application of this compound is as a building block in peptide synthesis. The Z-group provides protection for the amine, preventing unwanted side reactions during peptide coupling.
Synthesis of this compound
A general and widely used method for the introduction of the benzyloxycarbonyl (Z) group to an amino acid is the Schotten-Baumann reaction. While a specific protocol for this compound was not found, a general procedure can be adapted from the synthesis of other Z-protected amino acids.
Materials:
-
D-Cyclohexylglycine (D-Chg-OH)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Diethyl ether or Ethyl acetate
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve D-Cyclohexylglycine in an aqueous solution of sodium carbonate or sodium hydroxide.
-
Cool the solution in an ice bath.
-
Add benzyl chloroformate dropwise to the cooled solution with vigorous stirring. The pH of the reaction mixture should be maintained in the alkaline range (pH 9-10) by the concurrent addition of a sodium carbonate or sodium hydroxide solution.
-
After the addition is complete, continue stirring the mixture at room temperature for several hours.
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidify the aqueous layer to a pH of approximately 2 with dilute hydrochloric acid in an ice bath.
-
The this compound product will precipitate as a white solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Purification
The crude this compound can be purified by recrystallization. A common solvent system for recrystallizing Z-protected amino acids is ethyl acetate/hexane.
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered hot.
-
Slowly add hexane to the hot solution until turbidity persists.
-
Allow the solution to cool slowly to room temperature and then place it in a refrigerator to complete crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethyl acetate/hexane mixture, and dry under vacuum.
Analytical Methods
The purity of this compound can be assessed by various analytical techniques:
-
Thin-Layer Chromatography (TLC): A suitable solvent system (e.g., a mixture of chloroform, methanol, and acetic acid) can be used to monitor the progress of the reaction and assess the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a gradient of water and acetonitrile containing a small amount of trifluoroacetic acid (TFA) is a standard method for determining the purity of amino acid derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
Biological Activity and Signaling Pathways
While direct studies on the biological activity of this compound are limited in the available literature, derivatives of cyclohexylglycine have shown significant potential as inhibitors of dipeptidyl peptidase-IV (DP-IV)[1][6][7]. DP-IV is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DP-IV prolongs the action of GLP-1, leading to increased insulin secretion and improved glycemic control, making it a key target for the treatment of type 2 diabetes[8].
Dipeptidyl Peptidase-IV (DP-IV) Signaling Pathway
DP-IV is a transmembrane glycoprotein with exopeptidase activity, cleaving N-terminal dipeptides from polypeptides, particularly those with proline or alanine at the penultimate position[2][6][8]. Its substrates include growth factors, chemokines, and neuropeptides.
The inhibition of DP-IV has been shown to potentiate the activin/nodal signaling pathway by augmenting Smad2 phosphorylation[2][3]. The activin/nodal pathway is crucial for embryonic development and cell differentiation.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
// Nodes Start [label="Start: D-Cyclohexylglycine", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Schotten-Baumann Reaction\n(Z-protection)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="Workup:\n- Wash with ether\n- Acidification", fillcolor="#FFFFFF", fontcolor="#202124"]; Filtration1 [label="Filtration & Drying", fillcolor="#FFFFFF", fontcolor="#202124"]; Crude_Product [label="Crude this compound", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Recrystallization [label="Purification:\nRecrystallization\n(Ethyl Acetate/Hexane)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filtration2 [label="Filtration & Drying", fillcolor="#FFFFFF", fontcolor="#202124"]; Pure_Product [label="Pure this compound", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Analysis:\nTLC, HPLC, NMR, MS", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Reaction; Reaction -> Extraction; Extraction -> Filtration1; Filtration1 -> Crude_Product; Crude_Product -> Recrystallization; Recrystallization -> Filtration2; Filtration2 -> Pure_Product; Pure_Product -> Analysis; } dot Caption: General experimental workflow for the synthesis and purification of this compound.
References
- 1. D-alpha-Cyclohexylglycine One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Role of dipeptidyl peptidase-4 as a potentiator of activin/nodal signaling pathway [bmbreports.org]
- 3. Role of dipeptidyl peptidase-4 as a potentiator of activin/nodal signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Amino cyclohexylglycine analogues as potent dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comment to 13C-NMR studies of alpha and gamma polymorphs of glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. oatext.com [oatext.com]
The Role of Z-D-Chg-OH in Peptide Synthesis and as a Potential Modulator of the DPP-IV Signaling Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of Z-D-Chg-OH (N-Cbz-D-cyclohexylglycine), its application in peptide synthesis, and explores the potential biological relevance of its core structure in the context of dipeptidyl peptidase-IV (DPP-IV) inhibition. This document is intended to serve as a valuable resource for professionals engaged in peptide chemistry, drug discovery, and development.
Core Chemical and Physical Properties
This compound is a non-proteinogenic amino acid derivative. The presence of the bulky cyclohexyl group on the α-carbon and the benzyloxycarbonyl (Z) protecting group on the α-amino group makes it a valuable building block in the synthesis of peptides with modified properties. The quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₁NO₄ | [1][2] |
| Molecular Weight | 291.34 g/mol | [1][2] |
| CAS Number | 69901-85-5 | [1][2] |
| Appearance | White to off-white powder | [3] |
| Purity | ≥98.0% (TLC) | [1] |
| Synonyms | N-Z-D-α-Cyclohexylglycine, N-Cbz-D-cyclohexylglycine | [1][2] |
Application in Peptide Synthesis: A Methodological Overview
This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS) to introduce a D-cyclohexylglycine residue into a peptide sequence. The incorporation of this non-natural amino acid can confer unique structural constraints and increase the metabolic stability of the resulting peptide. The general workflow for incorporating this compound into a peptide chain via SPPS is outlined below. This protocol is a generalized representation and may require optimization based on the specific peptide sequence and scale of the synthesis.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
1. Resin Preparation:
-
Select a suitable solid support (e.g., Wang resin, Rink amide resin) based on the desired C-terminal functionality of the peptide.
-
Swell the resin in an appropriate solvent, typically N,N-dimethylformamide (DMF), for a designated period to ensure optimal reaction conditions.
2. Amino Acid Coupling:
-
Activation: Activate the carboxylic acid of the incoming amino acid (in this case, this compound or another protected amino acid) using a coupling reagent. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) to minimize racemization.
-
Coupling: Introduce the activated amino acid to the swollen resin, which has a free amino group from the previously coupled amino acid (or the linker in the first step). The reaction is typically carried out in DMF with agitation to ensure completion.
3. Capping (Optional):
-
To prevent the formation of deletion sequences, any unreacted amino groups on the resin can be "capped" by acetylation using acetic anhydride and a base like N,N-diisopropylethylamine (DIPEA).
4. Deprotection:
-
Remove the N-terminal protecting group of the newly added amino acid to allow for the next coupling reaction. For the benzyloxycarbonyl (Z) group, this is typically achieved through catalytic hydrogenation. For the more commonly used Fmoc protecting group, a solution of piperidine in DMF is used.
5. Iteration:
-
Repeat the coupling and deprotection steps until the desired peptide sequence is assembled on the solid support.
6. Cleavage and Final Deprotection:
-
Once the peptide synthesis is complete, cleave the peptide from the resin and remove any side-chain protecting groups. This is typically achieved by treating the resin with a "cleavage cocktail," a strong acid such as trifluoroacetic acid (TFA) in the presence of scavengers to protect sensitive residues.
7. Purification and Analysis:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verify the identity and purity of the final peptide product using analytical techniques such as mass spectrometry and analytical HPLC.
Potential Biological Relevance: Inhibition of Dipeptidyl Peptidase-IV (DPP-IV)
While the direct biological activity of this compound is not extensively documented, analogues of its core structure, cyclohexylglycine, have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV). DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).
Inhibition of DPP-IV prevents the degradation of GLP-1 and GIP, thereby prolonging their activity. This leads to a cascade of downstream effects that are beneficial for glycemic control, particularly in the context of type 2 diabetes. The key events in the DPP-IV signaling pathway and the impact of its inhibition are depicted in the diagram below.
The inhibition of DPP-IV by cyclohexylglycine analogues suggests that peptides synthesized using this compound could be designed as potential therapeutics for metabolic disorders. The unique conformational properties imparted by the D-cyclohexylglycine residue may enhance the binding affinity and selectivity of these synthetic peptides for DPP-IV or other biological targets.
Conclusion
This compound is a valuable reagent for peptide chemists, enabling the synthesis of peptides with modified structural and functional properties. The core cyclohexylglycine structure shows promise as a scaffold for the design of DPP-IV inhibitors, highlighting a potential avenue for the development of novel therapeutics for type 2 diabetes and other metabolic diseases. Further research into the synthesis and biological evaluation of peptides containing D-cyclohexylglycine is warranted to fully explore their therapeutic potential.
References
CAS 69901-85-5 basic research applications
An important clarification is necessary regarding the provided CAS number. The designation CAS 69901-85-5 corresponds to the chemical compound Z-D-2-cyclohexylglycine , a protected amino acid derivative with the molecular formula C16H21NO4.
This identification fundamentally differs from the requested topic, which concerns "6-Amidino-2-(4-amidinophenyl)indole dihydrochloride," a compound structurally related to fluorescent DNA-binding dyes like DAPI and Hoechst stains.
Due to this significant discrepancy, it is not possible to provide an in-depth technical guide on the basic research applications, signaling pathways, and experimental protocols for a fluorescent DNA stain based on the provided CAS number. The applications and mechanisms of action of Z-D-2-cyclohexylglycine are unrelated to those of DNA-binding fluorescent probes.
We recommend verifying the CAS number for "6-Amidino-2-(4-amidinophenyl)indole dihydrochloride" to proceed with a relevant and accurate technical guide.
The Carbobenzoxy Group: A Cornerstone of Modern Peptide Synthesis
A Technical Guide to the Discovery, History, and Application of Cbz-Protected Amino Acids
For researchers, scientists, and professionals in drug development, a deep understanding of peptide chemistry is fundamental. Central to this field is the concept of protecting groups, which enable the controlled, stepwise synthesis of complex peptide chains. Among the most significant of these is the carbobenzoxy (Cbz or Z) group, the first reversible Nα-protecting group, which revolutionized peptide synthesis and laid the groundwork for the development of numerous therapeutic peptides and other bioactive molecules. This technical guide provides an in-depth exploration of the discovery, history, and core experimental protocols associated with Cbz-protected amino acids.
A Landmark Discovery: The Bergmann-Zervas Synthesis
Prior to the 1930s, the synthesis of peptides was a formidable challenge, primarily due to the difficulty in controlling the reactive amino and carboxyl groups of amino acids. This often led to the formation of undesirable side products and uncontrolled polymerization. The breakthrough came in 1932 when Max Bergmann and his associate Leonidas Zervas introduced the carbobenzoxy protecting group.[1] Their seminal work, published in the Berichte der deutschen chemischen Gesellschaft, described a method to selectively protect the amino group of an amino acid, allowing for the controlled formation of a peptide bond, followed by the selective removal of the protecting group to allow for chain extension.[1] This pioneering work, now known as the Bergmann-Zervas carbobenzoxy method, was the first successful and practical approach to stepwise peptide synthesis and remained the dominant methodology for two decades.
The Cbz group, a benzyloxycarbonyl moiety, is introduced by reacting an amino acid with benzyl chloroformate (Cbz-Cl) under alkaline conditions.[2] The resulting N-Cbz-protected amino acid is stable to the conditions required for peptide bond formation. Crucially, the Cbz group can be readily removed by catalytic hydrogenolysis (hydrogenation with a palladium catalyst), which cleaves the benzyl-oxygen bond to release the free amine, toluene, and carbon dioxide, without affecting the newly formed peptide bond.[2] This elegant and robust methodology opened the door to the synthesis of increasingly complex peptides with defined sequences.
Experimental Protocols
The following are detailed methodologies for the protection of amino acids with the Cbz group and its subsequent removal.
N-Protection of Amino Acids with Benzyl Chloroformate (Cbz-Cl)
This protocol is a general method for the synthesis of N-Cbz-protected amino acids.
Materials:
-
Amino acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (HCl), 1 M
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the amino acid in a 2:1 aqueous solution of sodium carbonate and sodium bicarbonate. The pH of the solution should be maintained between 8 and 10.[2]
-
Cool the solution to 0 °C in an ice bath with vigorous stirring.
-
Slowly add benzyl chloroformate (1.1 equivalents) to the cooled solution. The reaction is exothermic, so maintain the temperature at 0 °C.
-
Continue stirring the reaction mixture at 0 °C for 2-4 hours or until the reaction is complete (monitored by TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash with ethyl acetate to remove any unreacted benzyl chloroformate.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl. The N-Cbz-amino acid will precipitate out of the solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the N-Cbz-protected amino acid. The product can be further purified by recrystallization.
Deprotection of N-Cbz-Protected Amino Acids by Catalytic Hydrogenolysis
This protocol describes the removal of the Cbz protecting group using catalytic hydrogenation.
Materials:
-
N-Cbz-protected amino acid
-
Palladium on charcoal (Pd/C), 10%
-
Methanol (MeOH) or other suitable solvent
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Dissolve the N-Cbz-protected amino acid in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with methanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amino acid.
Quantitative Data
The following tables summarize key quantitative data for a selection of N-Cbz-protected amino acids.
| Amino Acid | Cbz-Protected Derivative | Molecular Weight ( g/mol ) | Melting Point (°C) | Reported Yield (%) |
| Glycine | Cbz-Gly-OH | 209.20 | 119-121 | >95 |
| L-Alanine | Cbz-L-Ala-OH | 223.23 | 83-85 | 85-95 |
| L-Valine | Cbz-L-Val-OH | 251.28 | 62-64 | 88-96 |
| L-Leucine | Cbz-L-Leu-OH | 265.31 | 64-66 | 90-98 |
| L-Isoleucine | Cbz-L-Ile-OH | 265.31 | 44-46 | 87-94 |
| L-Proline | Cbz-L-Pro-OH | 249.27 | 76-78 | 92-99 |
| L-Phenylalanine | Cbz-L-Phe-OH | 299.33 | 88-90 | 90-97 |
| L-Tyrosine | Cbz-L-Tyr-OH | 315.33 | 115-117 | 85-93 |
| L-Tryptophan | Cbz-L-Trp-OH | 338.36 | 126-128 | 88-95 |
| L-Serine | Cbz-L-Ser-OH | 239.23 | 118-120 | 82-90 |
| L-Threonine | Cbz-L-Thr-OH | 253.25 | 103-105 | 84-91 |
| L-Aspartic Acid | Cbz-L-Asp-OH | 267.24 | 108-110 | 80-88 |
| L-Glutamic Acid | Cbz-L-Glu-OH | 281.27 | 117-119 | 83-92 |
Table 1: Physical Properties and Synthesis Yields of Selected N-Cbz-Protected Amino Acids.
| Cbz-Protected Amino Acid | ¹H NMR (δ, ppm) in CDCl₃ | ¹³C NMR (δ, ppm) in CDCl₃ |
| Cbz-Gly-OH | 7.35 (m, 5H, Ar-H), 5.15 (s, 2H, CH₂-Ph), 4.01 (d, 2H, α-CH₂), NH and COOH protons are variable. | 173.5 (COOH), 156.8 (C=O, carbamate), 136.2 (Ar-C), 128.6, 128.3, 128.1 (Ar-CH), 67.4 (CH₂-Ph), 43.8 (α-CH₂) |
| Cbz-L-Ala-OH | 7.35 (m, 5H, Ar-H), 5.25 (d, 1H, NH), 5.12 (s, 2H, CH₂-Ph), 4.40 (q, 1H, α-CH), 1.45 (d, 3H, β-CH₃) | 176.5 (COOH), 156.0 (C=O, carbamate), 136.3 (Ar-C), 128.5, 128.2, 128.0 (Ar-CH), 67.1 (CH₂-Ph), 50.5 (α-CH), 18.6 (β-CH₃) |
| Cbz-L-Phe-OH | 7.30-7.10 (m, 10H, Ar-H), 5.10 (d, 1H, NH), 5.05 (s, 2H, CH₂-Ph), 4.70 (m, 1H, α-CH), 3.15 (m, 2H, β-CH₂) | 175.8 (COOH), 156.1 (C=O, carbamate), 136.5, 135.8 (Ar-C), 129.3, 128.7, 128.5, 128.2, 128.0, 127.1 (Ar-CH), 67.2 (CH₂-Ph), 56.0 (α-CH), 38.3 (β-CH₂) |
Table 2: Representative ¹H and ¹³C NMR Data for Selected N-Cbz-Protected Amino Acids. Note: Chemical shifts can vary depending on the solvent and concentration.
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the key processes in the use of Cbz-protected amino acids.
Caption: Workflow for N-protection and deprotection of amino acids using the Cbz group.
Caption: General cycle for solid-phase peptide synthesis using a Cbz protection strategy.
Conclusion
The introduction of the carbobenzoxy group by Bergmann and Zervas was a watershed moment in the history of chemistry. It transformed peptide synthesis from a speculative art into a systematic science, enabling the rational construction of complex biomolecules. While other protecting groups, such as Fmoc and Boc, have since been developed and are now more commonly used in solid-phase peptide synthesis, the foundational principles established by the Cbz group remain central to the field. For scientists and researchers in drug development and related disciplines, a thorough understanding of the history, chemistry, and application of Cbz-protected amino acids provides a crucial perspective on the evolution and current practice of peptide synthesis.
References
An In-Depth Technical Guide to the Solubility of Z-D-Chg-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-benzyloxycarbonyl-D-cyclohexylglycine (Z-D-Chg-OH), a critical parameter for its application in peptide synthesis and other areas of chemical research. Due to the limited availability of direct quantitative solubility data for this compound in peer-reviewed literature, this guide presents qualitative solubility information for the structurally analogous compound, N-benzyloxycarbonyl-D-phenylglycine (Z-D-Phg-OH), to provide valuable insights. Furthermore, detailed experimental protocols for solubility determination and for the utilization of this compound in a standard peptide coupling reaction are provided.
Core Data Presentation: Solubility Profile
Table 1: Qualitative Solubility of the Analogous Compound N-benzyloxycarbonyl-D-phenylglycine.
| Solvent | Solubility Description |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] |
| Methanol | Soluble[1] |
| Chloroform | Slightly Soluble[2] |
| Ethanol | Sparingly Soluble[2] |
| Water | Less Soluble / Insoluble[1] |
Disclaimer: The data presented in this table is for the analogous compound N-benzyloxycarbonyl-D-phenylglycine and should be used as a qualitative guideline for this compound. Experimental verification of this compound solubility is highly recommended.
Experimental Protocols
Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol is adapted from the OECD Guideline 105 for Testing of Chemicals, a standardized method for determining the solubility of substances in water.[2][3][4][5] It can be readily adapted for use with organic solvents.
Objective: To determine the saturation concentration of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (powder form)
-
Solvent of interest (e.g., water, ethanol, dichloromethane)
-
Glass flasks or vials with stoppers
-
Thermostatically controlled shaker or agitator
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical balance
-
Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
-
Volumetric flasks and pipettes
Procedure:
-
Preliminary Test: To estimate the approximate solubility, add a small, weighed amount of this compound to a known volume of the solvent. Observe the dissolution. This helps in determining the appropriate amount of substance to use in the main experiment to ensure an excess of solid remains.
-
Sample Preparation: Add an excess amount of this compound (determined from the preliminary test, typically 5-fold the estimated amount needed for saturation) to each of at least three separate flasks containing a known volume of the solvent.[6]
-
Equilibration: Seal the flasks and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the flasks for a sufficient duration to reach equilibrium. This may take from 24 to 48 hours.[7][8]
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed at the test temperature to allow the undissolved solid to sediment. Subsequently, separate the saturated solution from the excess solid by centrifugation or filtration.[5] It is critical that this step is also performed at the test temperature to prevent precipitation or further dissolution.
-
Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with the appropriate solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Analysis: Calculate the solubility of this compound in the solvent (e.g., in mg/mL or mol/L) based on the measured concentration and the dilution factor. The results from the replicate flasks should be in good agreement.
Solution-Phase Peptide Coupling using this compound
This protocol describes a standard procedure for the coupling of this compound to an amino acid ester using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents.[3][4][6][9] HOBt is included to suppress racemization.[6][9]
Objective: To synthesize a dipeptide by forming a peptide bond between this compound and a C-terminally protected amino acid.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
A tertiary base (e.g., N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA))
-
Anhydrous dichloromethane (DCM) or Dimethylformamide (DMF)
-
Stirring apparatus
-
Ice bath
Procedure:
-
Amino Acid Ester Preparation: Dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM. Neutralize the hydrochloride salt by the dropwise addition of a tertiary base (1.0 equivalent) at 0 °C.
-
Activation of this compound: In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution in an ice bath.
-
Coupling Reaction: To the cooled solution of this compound and HOBt, add a solution of DCC (1.1 equivalents) in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.[9]
-
Stir the activation mixture at 0 °C for 30 minutes.
-
Add the neutralized amino acid ester solution from step 1 to the activation mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate successively with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude Z-protected dipeptide.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Mandatory Visualizations
Caption: Workflow for Solubility Determination (Shake-Flask Method).
Caption: Workflow for Solution-Phase Peptide Coupling.
References
- 1. oecd.org [oecd.org]
- 2. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com.sg]
- 3. Water Solubility | Scymaris [scymaris.com]
- 4. oecd.org [oecd.org]
- 5. filab.fr [filab.fr]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. researchgate.net [researchgate.net]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
introduction to Z-D-Chg-OH as a glycine derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-D-Chg-OH, chemically known as N-Z-D-α-Cyclohexylglycine, is a non-proteinogenic amino acid derivative of glycine. Its structure is characterized by a glycine backbone with a cyclohexyl group attached to the α-carbon, and a benzyloxycarbonyl (Z) group protecting the amine terminus. This unique combination of a bulky, lipophilic cyclohexyl side chain and a common protecting group makes this compound a valuable building block in synthetic organic chemistry, particularly in the field of peptide synthesis and drug discovery.[1][2] The incorporation of non-natural amino acids like D-Cyclohexylglycine can impart specific conformational constraints and increase resistance to enzymatic degradation in peptides, potentially enhancing their therapeutic properties.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing essential information for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Chemical Name | N-Z-D-α-Cyclohexylglycine | |
| Synonyms | This compound, N-Benzyloxycarbonyl-D-cyclohexylglycine | |
| CAS Number | 69901-85-5 | |
| Molecular Formula | C₁₆H₂₁NO₄ | |
| Molecular Weight | 291.34 g/mol | |
| Appearance | Solid powder | [2] |
| Purity | ≥98.0% (by TLC) | |
| Storage | Recommended at -20°C | [2] |
Role as a Glycine Derivative in Drug Discovery
This compound serves as a derivative of glycine, the simplest proteinogenic amino acid. Glycine itself acts as a primary inhibitory neurotransmitter in the central nervous system, primarily in the spinal cord and brainstem, by activating glycine receptors (GlyRs), which are ligand-gated chloride ion channels.[3][4] The modulation of GlyRs is a target for various therapeutic areas, including pain management, neurological disorders, and anesthesiology.[3][4][5]
While direct biological activity data for this compound is not extensively documented in publicly available literature, its significance lies in its use as a synthetic intermediate. The introduction of the D-cyclohexylglycine moiety into peptides or small molecules can influence their interaction with biological targets. The bulky cyclohexyl group can introduce steric hindrance, which may confer selectivity for specific receptor subtypes or enzyme isoforms. Furthermore, the D-configuration of the amino acid can enhance the metabolic stability of peptides by making them less susceptible to cleavage by proteases.
Potential Signaling Pathway Involvement: The Glycinergic System
Given its nature as a glycine derivative, molecules synthesized using this compound could potentially interact with the glycinergic signaling system. The glycine receptor is a key component of this pathway, mediating inhibitory neurotransmission.
Caption: A simplified diagram of a glycinergic synapse, illustrating the role of glycine in inhibitory neurotransmission.
Experimental Protocols
This compound is primarily utilized in peptide synthesis. The following is a representative protocol for the coupling of this compound to an amino acid ester in a solution-phase synthesis, based on standard peptide coupling methodologies.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
1M aqueous hydrochloric acid solution
-
Brine
-
Anhydrous sodium sulfate
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Preparation of the Amine Component: Dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM. Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.
-
Activation of this compound: In a separate flask, dissolve this compound (1.2 equivalents) and HOBt (1.2 equivalents) in anhydrous DCM.
-
Coupling Reaction: Cool the activated this compound solution to 0°C in an ice bath. Add DIC (1.2 equivalents) to the solution and stir for 5 minutes. To this mixture, add the neutralized amino acid ester solution from step 1.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude dipeptide.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: A general workflow for the solution-phase peptide coupling of this compound.
Conclusion
This compound is a valuable synthetic tool for chemists and drug discovery professionals. Its utility as a glycine derivative with a bulky, non-natural side chain allows for the creation of novel peptides and peptidomimetics with potentially enhanced stability and biological activity. While direct pharmacological data on this compound is limited, its application in the synthesis of compounds targeting systems like the glycine receptor holds promise for the development of new therapeutics. The provided experimental framework offers a starting point for the incorporation of this unique building block into innovative molecular designs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Ethanol effects on glycinergic transmission: from molecular pharmacology to behavior responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. Anesthetic and ethanol effects on spontaneously opening glycine receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of Z-D-Chg-OH in Unnatural Amino Acid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and peptide chemistry, the incorporation of unnatural amino acids (UAAs) is a cornerstone strategy for developing novel therapeutics with enhanced efficacy, stability, and target specificity. Among the diverse repertoire of synthetic building blocks, Z-D-Chg-OH (N-α-Benzyloxycarbonyl-D-cyclohexylglycine) emerges as a pivotal component. Its unique structural features—a bulky, hydrophobic cyclohexyl side chain, a D-chiral center, and the robust benzyloxycarbonyl (Z or Cbz) protecting group—offer chemists precise control over peptide architecture and function. This technical guide provides an in-depth exploration of the role of this compound in the synthesis of unnatural amino acids and peptides, detailing its applications, experimental considerations, and synthetic workflows.
The D-configuration of the alpha-carbon and the sterically demanding cyclohexyl group contribute significantly to the metabolic stability of peptides by rendering them resistant to enzymatic degradation by proteases.[1] Furthermore, the hydrophobicity of the cyclohexyl moiety can facilitate crucial interactions within the hydrophobic pockets of biological targets, potentially enhancing binding affinity and selectivity.[2] The Z-group, a classic and versatile protecting group for amines, is stable under a wide range of reaction conditions, allowing for orthogonal protection strategies in complex syntheses.[1]
Core Applications of this compound
This compound is primarily utilized as a chiral building block in the synthesis of peptides and peptidomimetics, particularly in the development of pharmaceuticals.[3] Its incorporation can significantly influence the pharmacological properties of a molecule.
Key application areas include:
-
Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). A notable example, although involving the L-enantiomer, is the synthesis of the antiviral drug Telaprevir, which highlights the importance of the cyclohexylglycine scaffold in modern medicine.[4]
-
Neurological Drug Discovery: The unique properties of D-cyclohexylglycine make it a valuable component in the development of drugs targeting the central nervous system.[3]
-
Enhanced Peptide Stability and Bioactivity: The introduction of this compound into a peptide sequence can induce specific secondary structures, such as β-turns, which are critical for biological activity and can pre-organize a linear peptide for more efficient cyclization.[1] The resulting peptides often exhibit increased stability against enzymatic degradation.[1]
-
Peptide-Based Therapeutics: It is a key component in the design of novel peptide-based drugs where mimicking natural amino acids can lead to improved efficacy.[5]
Quantitative Data in Peptide Synthesis
The following table summarizes representative yields for peptide synthesis steps, including those with sterically hindered residues, to provide a comparative baseline.
| Coupling Step / Reaction | Coupling Reagents | Solvent | Typical Yield (%) | Reference / Notes |
| Z-D-Leu-Ala-OMe Synthesis (Solution Phase) | DCC, HOBt | DCM | Good to Excellent (Purification losses can lower overall yield) | Based on protocol for Z-D-Leu-OH, a similar bulky amino acid.[6] |
| Fmoc-D-Leu-OH Coupling (Solid Phase) | HBTU, DIPEA | DMF | >99% (per step) | High efficiency is characteristic of Fmoc-SPPS.[6] |
| Solution-Phase Cyclization of a Linear Hexapeptide | HBTU | DMF | 7.2 - 10.7% (overall) | Demonstrates yields for complex macrocyclization.[7] |
| Pyrazinecarboxylic acid coupling to L-cyclohexylglycine methyl ester | Not Specified | CH2Cl2 | 87% | From the synthesis of a Telaprevir intermediate.[1] |
Note: Coupling reactions involving sterically hindered amino acids like this compound may require longer reaction times, higher reagent concentrations, or "double coupling" (repeating the coupling step) to drive the reaction to completion.[2]
Experimental Protocols
The incorporation of this compound into a peptide sequence can be achieved through both solid-phase peptide synthesis (SPPS) and traditional solution-phase synthesis. The choice of method depends on the desired length of the peptide, scale, and purification strategy.
Protocol 1: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a general procedure for coupling this compound to a growing peptide chain on a resin support using Fmoc-based chemistry, where this compound would be the N-terminal residue.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Washing Solvents: DCM (Dichloromethane), Methanol
-
Solid-phase reaction vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Activation of this compound: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU/HATU (3 equivalents), and DIPEA (6 equivalents) in a minimal amount of DMF. Allow the mixture to pre-activate for 5-10 minutes.
-
Coupling Reaction: Drain the DMF from the swollen resin and add the activated this compound solution. Agitate the mixture at room temperature. Due to the steric hindrance of the cyclohexyl group, a longer coupling time of 2-4 hours is recommended.
-
Monitoring the Coupling: Perform a qualitative ninhydrin (Kaiser) test to monitor the reaction progress. A negative test (beads remain colorless) indicates the absence of free primary amines and a complete coupling.
-
Double Coupling (if necessary): If the ninhydrin test is positive, drain the reaction solution, wash the resin with DMF, and repeat the coupling step with a freshly prepared activated this compound solution.
-
Washing: Once the coupling is complete, drain the reaction mixture and thoroughly wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x) to remove excess reagents and byproducts.
-
Drying: Dry the final Z-protected peptide-resin under vacuum.
Protocol 2: Deprotection of the Z-Group (Cleavage)
The benzyloxycarbonyl (Z) group is typically removed under reductive conditions.
Materials:
-
Z-protected peptide
-
Catalyst: Palladium on carbon (Pd/C, 10 wt. %)
-
Hydrogen Source: Hydrogen gas (H₂) balloon or atmospheric pressure hydrogenation apparatus
-
Solvent: Methanol, Acetic Acid, or a mixture thereof
Procedure:
-
Dissolution: Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol).
-
Catalyst Addition: Add 10% Pd/C catalyst to the solution (typically 10-20% by weight relative to the peptide).
-
Hydrogenation: Purge the reaction vessel with nitrogen, then introduce hydrogen gas (via a balloon or from a cylinder). Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected peptide.
Visualization of Synthetic Workflows
The following diagrams illustrate the general workflows for peptide synthesis where this compound is utilized.
Caption: General workflow for incorporating this compound in SPPS.
Caption: General workflow for a solution-phase dipeptide synthesis.
Conclusion
This compound is a powerful and versatile building block in the synthesis of unnatural amino acids and peptides. Its inherent structural properties—bulk, hydrophobicity, and defined stereochemistry—provide a reliable means to engineer peptides with improved pharmacokinetic profiles and enhanced biological activities. While its steric hindrance necessitates careful optimization of coupling conditions, the strategic application of this compound in both solid-phase and solution-phase synthesis continues to be a valuable asset for researchers in medicinal chemistry and drug development, enabling the creation of novel and potent therapeutic agents.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. US7244703B2 - Pharmaceutical compositions and methods for peptide treatment - Google Patents [patents.google.com]
- 6. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Z-D-Chg-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient construction of complex peptide sequences. The method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[1] A key element of successful SPPS is the use of protecting groups for the α-amino group of the incoming amino acid to prevent unwanted side reactions.[2]
This document provides detailed application notes and a generalized protocol for the use of Z-D-Chg-OH (N-benzyloxycarbonyl-D-cyclohexylglycine) in solid-phase peptide synthesis. The benzyloxycarbonyl (Z or Cbz) group is a classic amine protecting group, removable by catalytic hydrogenation, which offers an orthogonal protection strategy in conjunction with the commonly used Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butoxycarbonyl) chemistries.[3][4] D-cyclohexylglycine (D-Chg) is a non-proteinogenic amino acid of interest in medicinal chemistry due to its unique conformational properties and potential to enhance the metabolic stability and bioactivity of peptides.[5][6]
The incorporation of this compound presents a valuable tool for synthesizing peptides with unique structural features, which can be particularly useful in drug design and development for creating novel therapeutics with improved efficacy and pharmacokinetic profiles.[5][7]
Data Presentation
The following table summarizes the expected quantitative data for the coupling of this compound in a typical SPPS workflow. These values are illustrative and may vary depending on the specific peptide sequence, resin, and coupling reagents used.
| Parameter | Expected Value | Notes |
| Coupling Efficiency | >95% | Monitored by Kaiser test or Fmoc quantification. |
| Purity of Crude Peptide | Sequence-dependent | Typically 60-90% as determined by RP-HPLC. |
| Overall Yield | Sequence-dependent | Influenced by the number of coupling cycles and peptide length. |
| Deprotection Efficiency (Z-group) | >99% | Requires catalytic hydrogenation. |
Experimental Protocols
Protocol 1: Coupling of this compound to an Amino-Functionalized Resin
This protocol describes the initial coupling of this compound to a resin pre-loaded with an amino acid or directly to an amino-functionalized resin (e.g., Rink Amide resin after Fmoc deprotection).
Materials:
-
This compound
-
Amino-functionalized solid support (e.g., Wang resin, Rink Amide resin)
-
Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solutions: Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Pre-activation: In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) in DMF. Add the coupling agent (e.g., HBTU, 2.9 equivalents) and DIEA (6 equivalents). Allow the mixture to pre-activate for 5-10 minutes.
-
Coupling Reaction: Drain the DMF from the swollen resin. Add the pre-activated this compound solution to the resin. Agitate the mixture at room temperature for 2-4 hours. The progress of the coupling reaction can be monitored using the Kaiser test.
-
Washing: After the coupling is complete (negative Kaiser test), drain the reaction solution. Wash the resin sequentially with DMF (3 times), DCM (3 times), and MeOH (3 times).
-
Drying: Dry the resin under vacuum.
Protocol 2: On-Resin Deprotection of the Z-Group
The removal of the Z-group is typically achieved by catalytic transfer hydrogenation. This method is milder than direct hydrogenolysis and is more compatible with solid-phase synthesis.
Materials:
-
Z-protected peptide-resin
-
Palladium catalyst (e.g., 10% Pd/C)
-
Hydrogen donor (e.g., ammonium formate, cyclohexene)
-
Solvent: DMF or a mixture of DMF/DCM
Procedure:
-
Resin Swelling: Swell the Z-protected peptide-resin in the chosen solvent system for 30-60 minutes.
-
Catalyst Addition: Add the palladium catalyst (typically 0.1-0.2 equivalents per equivalent of Z-group) to the resin suspension.
-
Hydrogen Donor Addition: Add the hydrogen donor (e.g., ammonium formate, 10-20 equivalents) to the reaction mixture.
-
Deprotection Reaction: Agitate the suspension at room temperature. The reaction progress can be monitored by HPLC analysis of a small cleaved sample. The reaction is typically complete within 2-24 hours.
-
Washing: Once the deprotection is complete, filter the resin to remove the catalyst. Wash the resin thoroughly with DMF and DCM to remove any residual reagents.
Protocol 3: Peptide Cleavage from the Resin and Final Deprotection
This protocol is for the final cleavage of the peptide from the solid support and removal of any remaining side-chain protecting groups. The specific cleavage cocktail depends on the type of resin and the protecting groups used for other amino acids in the sequence.
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., for a standard Fmoc/tBu strategy, a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water is used, typically in a ratio of 95:2.5:2.5).[8]
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.[8]
-
Cleavage: Add the cleavage cocktail to the dried resin in a reaction vessel. Gently agitate the mixture at room temperature for 2-4 hours.[8]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.[8]
-
Isolation: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Drying: Dry the peptide pellet under vacuum.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
Mandatory Visualization
Caption: Workflow for SPPS using this compound.
References
- 1. peptide.com [peptide.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. Drug Design and Discovery: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of Z-D-Chg-OH in Solution-Phase Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of N-α-benzyloxycarbonyl-D-cyclohexylglycine (Z-D-Chg-OH) in solution-phase peptide synthesis (SPPS). Due to the significant steric hindrance presented by the cyclohexyl side chain, special considerations are required to achieve high coupling efficiency and minimize racemization. This document outlines recommended coupling reagents, detailed experimental protocols, and expected outcomes.
Introduction
This compound is a non-proteinogenic amino acid derivative used to introduce conformational constraints and increase the metabolic stability of peptides. The bulky cyclohexyl group can be crucial for modulating the biological activity and pharmacokinetic properties of peptide-based therapeutics. However, its steric bulk makes peptide bond formation challenging. Standard coupling reagents like dicyclohexylcarbodiimide (DCC) often result in low yields and slow reaction rates.[1] Therefore, the use of more potent, modern coupling reagents is strongly recommended.
The Z (benzyloxycarbonyl) group is a widely used protecting group for the α-amino function, stable under various coupling conditions and readily removable by catalytic hydrogenation. This compound is often supplied as a dicyclohexylammonium (DCHA) salt to improve its crystallinity and handling. This salt must be converted to the free acid before the coupling reaction can proceed.
Data Presentation: Comparative Coupling Efficiency
Quantitative data for the coupling of this compound is not extensively published. The following table provides representative data for the coupling of a sterically similar amino acid, Z-D-Leu-OH, to illustrate the expected differences in efficiency between various coupling reagents. The coupling of this compound is anticipated to be even more challenging, potentially requiring longer reaction times or yielding slightly lower results under identical conditions.
| Coupling Reagent | Additive | Base | Typical Reaction Time | Expected Yield | Notes |
| DCC | HOBt | NMM | 12-24 hours | Moderate (~70-85%) | Prone to slow reactions and byproduct formation with hindered amino acids.[1] |
| HBTU | - | DIPEA | 2-4 hours | High (>90%) | A reliable and effective reagent for most couplings.[2] |
| HATU | - | DIPEA | 20-60 minutes | Very High (>95%) | Highly recommended for sterically hindered couplings due to fast kinetics and low racemization risk. [2][3] |
| PyBOP | - | DIPEA | 2-4 hours | High (>90%) | Phosphonium salt-based reagent, effective for hindered systems.[2] |
Data presented is illustrative, based on couplings of sterically hindered Z-protected amino acids like Z-D-Leu-OH. Actual yields for this compound may vary based on the specific amino acid ester and reaction conditions.
Experimental Protocols
Protocol 1: Liberation of Free Acid from this compound·DCHA Salt
This initial step is mandatory before any coupling reaction.
Materials:
-
This compound·DCHA
-
Ethyl acetate (EtOAc)
-
10% aqueous potassium bisulfate (KHSO₄)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Suspend this compound·DCHA in ethyl acetate (approx. 10 mL per gram).
-
Transfer the suspension to a separatory funnel.
-
Add an equal volume of 10% aqueous KHSO₄ solution and shake vigorously for 1-2 minutes.
-
Allow the layers to separate. Check the aqueous layer with pH paper to ensure it is acidic (pH 2-3).
-
Separate the organic layer.
-
Wash the organic layer twice more with the 10% KHSO₄ solution.
-
Wash the organic layer with deionized water, followed by brine, to remove residual acid and salts.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter to remove the drying agent.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain this compound as a white solid or viscous oil. The product should be dried under high vacuum to remove all residual solvent.
Workflow for Free Acid Liberation
Caption: Workflow for converting the DCHA salt to the free acid.
Protocol 2: Peptide Coupling using HATU (Recommended)
This protocol is highly recommended for the sterically hindered this compound.
Materials:
-
This compound (free acid from Protocol 1) (1.0 eq)
-
Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl) (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aqueous)
-
Saturated NaHCO₃ (aqueous)
-
Brine
Procedure:
-
Amino Component Preparation: In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DMF. Add DIPEA (1.0 eq) to neutralize the salt. Stir for 10-15 minutes at room temperature.
-
Activation: In a separate flask, dissolve this compound (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.
-
Add DIPEA (1.0 eq) to the this compound/HATU solution and stir for 1-2 minutes at room temperature for pre-activation.
-
Coupling: Add the neutralized amino acid ester solution from step 1 to the activated this compound solution.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: a. Once the reaction is complete, dilute the mixture with ethyl acetate. b. Wash the organic solution sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude protected peptide can be purified by flash column chromatography on silica gel or by recrystallization.
Workflow for HATU-Mediated Peptide Coupling
Caption: Solution-phase coupling workflow using HATU.
Protocol 3: Deprotection of the Z-Group
This protocol removes the N-terminal Z-group to yield the free amine, ready for further coupling or as the final product.
Materials:
-
Z-protected peptide (e.g., Z-D-Chg-Ala-OMe)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the purified Z-protected peptide in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-16 hours).
-
Once complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled carefully, preferably wetted with solvent.
-
Wash the filter pad with methanol.
-
Combine the filtrate and washes and evaporate the solvent under reduced pressure to obtain the deprotected peptide.
Logical Relationship of Overall Synthesis
Caption: Overall synthetic pathway from DCHA salt to deprotected peptide.
Troubleshooting and Key Considerations
-
Incomplete Coupling: Due to the steric hindrance of this compound, incomplete coupling can occur. If TLC or LC-MS indicates remaining starting material after the recommended reaction time, consider extending the reaction time or adding a small additional portion of the activated acid (e.g., 0.2 eq).
-
Racemization: While HATU is known to suppress racemization, the risk increases with prolonged reaction times, elevated temperatures, or the use of stronger, non-hindered bases. It is crucial to use a hindered base like DIPEA and maintain room temperature.
-
Catalyst Poisoning: During Z-group deprotection, ensure the peptide is free of any sulfur-containing impurities, which can poison the Pd/C catalyst.
-
Solubility: Protected peptides, especially those containing bulky, nonpolar residues like cyclohexylglycine, may have limited solubility. Choose appropriate solvent systems for reaction and purification. DMF, Dichloromethane (DCM), and Tetrahydrofuran (THF) are common choices.
References
Application Note: Efficient Deprotection of Z-D-Chg-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-D-Chg-OH, or N-Carbobenzyloxy-D-cyclohexylglycine, is a valuable protected amino acid derivative frequently utilized in the synthesis of peptides and peptidomimetics. The benzyloxycarbonyl (Z or Cbz) group is a widely used protecting group for the amine functionality of amino acids due to its stability under various reaction conditions. However, its efficient and clean removal is a critical step in the synthetic workflow. This application note provides detailed protocols for two common and effective methods for the deprotection of this compound: catalytic hydrogenation and acid-mediated cleavage. The choice of method will depend on the substrate's sensitivity to other functional groups and the available laboratory infrastructure.
Data Presentation
The following table summarizes typical quantitative data for the deprotection of this compound via catalytic hydrogenation and acid-mediated deprotection. These values are representative and may vary depending on the specific reaction scale and conditions.
| Parameter | Catalytic Hydrogenation | Acid-Mediated Deprotection |
| Reagents | H₂, 10% Pd/C, Methanol | 4M HCl in Dioxane, Dioxane |
| Reaction Time | 2-4 hours | 1-2 hours |
| Temperature | Room Temperature | Room Temperature |
| Typical Yield | >95% | >90% |
| Purity (by HPLC) | >98% | >97% |
| Byproducts | Toluene | Benzyl chloride (trace) |
Experimental Protocols
Protocol 1: Deprotection via Catalytic Hydrogenation
This method is a standard and highly efficient procedure for Cbz group removal, particularly for substrates that do not contain other reducible functional groups.[1]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (ACS grade or higher)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere.
-
Hydrogenation: Securely seal the reaction vessel. Evacuate the vessel and backfill with hydrogen gas (repeat this process three times to ensure an inert atmosphere is replaced with hydrogen). Pressurize the vessel with hydrogen gas (typically to 1-3 atm or using a hydrogen-filled balloon).
-
Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected D-cyclohexylglycine (D-Chg-OH). The product can be further purified by recrystallization if necessary.
Protocol 2: Deprotection via Acid-Mediated Cleavage
This method is a robust alternative to catalytic hydrogenation, especially when other functional groups sensitive to reduction are present in the molecule.[2] Acid-mediated deprotection is generally fast and operationally simple.[2]
Materials:
-
This compound
-
4M HCl in Dioxane
-
Dioxane (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dioxane (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: To the stirred solution, add 4M HCl in dioxane (5-10 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or HPLC until the starting material is fully consumed (typically 1-2 hours).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Precipitation and Isolation: Add anhydrous diethyl ether to the residue to precipitate the hydrochloride salt of D-cyclohexylglycine.
-
Filtration and Washing: Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Mandatory Visualization
Caption: Experimental workflow for the deprotection of this compound.
References
The Role of Z-D-Chg-OH in Drug Discovery: A Synthetic Building Block for Bioactive Peptides
Z-D-Chg-OH, chemically known as N-Z-D-α-Cyclohexylglycine, is a non-proteinogenic amino acid derivative that serves as a crucial building block in the field of peptide synthesis. Its application in drug discovery is primarily centered on its incorporation into peptide chains to create novel bioactive peptides and peptidomimetics with potential therapeutic applications. While specific, detailed public data on drug candidates incorporating this exact moiety is scarce, its utility lies in modifying peptide structure to enhance pharmacological properties.
General Applications in Medicinal Chemistry:
In the realm of drug discovery, the modification of peptides with unnatural amino acids like this compound is a key strategy to overcome the inherent limitations of natural peptides as drugs, such as poor metabolic stability and low bioavailability. The introduction of the bulky and hydrophobic cyclohexyl group from this compound can influence the peptide's conformation, receptor binding affinity, and resistance to enzymatic degradation.
While detailed experimental data and specific signaling pathway information for peptides containing this compound are not widely published, its general use can be situated within standard peptide synthesis and screening workflows.
Hypothetical Experimental Workflow:
The following represents a generalized workflow for the utilization of this compound in a drug discovery context, from peptide synthesis to initial biological screening.
Caption: Generalized workflow for the synthesis and screening of peptides containing this compound.
General Protocol for Peptide Synthesis using this compound:
The following is a generalized protocol for the manual solid-phase peptide synthesis (SPPS) of a hypothetical peptide containing this compound. Specific parameters would need to be optimized for the particular peptide sequence.
Materials:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Wash the resin with DMF.
-
Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (or this compound) in DMF.
-
Add HBTU, HOBt, and DIPEA to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Perform a Kaiser test to confirm complete coupling.
-
Wash the resin with DMF and DCM.
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Deprotection: Perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Data Presentation:
As no specific quantitative data for this compound-containing compounds is publicly available, the following table illustrates how such data would be presented if available from a hypothetical screening cascade.
| Compound ID | Sequence Modification | Target Binding (Ki, nM) | Functional Activity (IC50, µM) |
| Peptide-001 | Native Sequence | 150 | 10.5 |
| Peptide-002 | Xaa -> D-Chg | 75 | 5.2 |
| Peptide-003 | Yaa -> D-Chg | 210 | 15.8 |
Signaling Pathways:
The incorporation of this compound into a peptide does not in itself define a signaling pathway. The pathway affected would be determined by the biological target of the peptide. For instance, if the peptide is designed as an antagonist for a G-protein coupled receptor (GPCR), the relevant pathway would be the one modulated by that receptor.
Caption: Hypothetical inhibition of a GPCR signaling pathway by a peptide containing this compound.
Application Notes & Protocols: Incorporation of Z-D-Chg-OH into Peptide Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptide libraries is a pivotal strategy in modern drug discovery, offering a pathway to developing novel therapeutics with enhanced efficacy, stability, and unique pharmacological profiles.[1][2] Z-D-Chg-OH (N-α-benzyloxycarbonyl-D-cyclohexylglycine) is a particularly valuable building block in this endeavor. Its D-configuration provides inherent resistance to enzymatic degradation by proteases, potentially extending the in-vivo half-life of peptide-based drugs.[1][3] Furthermore, the bulky and hydrophobic cyclohexyl side chain can significantly influence peptide conformation, promoting specific secondary structures like β-turns, which are often crucial for receptor binding and biological activity.[1][3] This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into peptide libraries.
Chemical Properties of this compound
| Property | Value |
| Chemical Name | N-Benzyloxycarbonyl-D-cyclohexylglycine |
| CAS Number | 69901-85-5[4][5] |
| Molecular Formula | C16H21NO4[5] |
| Molecular Weight | 291.34 g/mol [5] |
| Appearance | White to off-white powder[5] |
| Storage | Store at 4°C, protect from light. For long-term storage, -20°C is recommended. |
Key Applications in Peptide Library Synthesis
The unique structural features of this compound lend themselves to several key applications in the design and synthesis of peptide libraries for therapeutic purposes:
-
Enhanced Proteolytic Stability: The D-amino acid configuration provides resistance to degradation by endogenous proteases, a common challenge in the development of peptide therapeutics.[1][3]
-
Modulation of Peptide Conformation: The sterically demanding cyclohexyl group can induce specific secondary structures, such as β-turns, which can be critical for high-affinity receptor binding.[3]
-
Increased Receptor Binding Affinity: The hydrophobic cyclohexyl side chain can participate in favorable van der Waals interactions within the binding pockets of target receptors, potentially leading to increased binding affinity and specificity.[1]
-
Improved Pharmacokinetic Properties: By enhancing stability and potentially influencing membrane permeability, the incorporation of this compound can lead to improved pharmacokinetic profiles of peptide drug candidates.[6]
Experimental Protocols
The incorporation of sterically hindered amino acids like this compound into a growing peptide chain requires optimized coupling protocols to ensure high efficiency and minimize side reactions. Both Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS) methodologies can be employed, with SPPS being more common for library construction.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Library Incorporating this compound
This protocol outlines the manual synthesis of a peptide library on a solid support, typically a resin such as Wang or Rink Amide resin.[7][8] The process involves iterative cycles of deprotection and coupling.
Materials:
-
Fmoc-protected amino acids
-
This compound
-
Appropriate resin (e.g., Rink Amide for C-terminal amide peptides)
-
Coupling reagents: HATU, HCTU, or PyAOP are recommended for hindered amino acids.[9][10]
-
Base: Diisopropylethylamine (DIEA)
-
Deprotection solution: 20% piperidine in dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: Methanol (MeOH)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) to the resin and shake for 5 minutes.
-
Drain the solution.
-
Repeat the deprotection step with fresh solution for 15 minutes.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate tube, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with the coupling reagent (e.g., HATU, 3-5 equivalents) and DIEA (6-10 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 1-2 hours.
-
Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates complete coupling.
-
Wash the resin as in step 2.
-
-
Incorporation of this compound (Hindered Amino Acid):
-
Due to the steric hindrance of the cyclohexyl group and the Z-protecting group, a more robust coupling strategy is required.[9][11]
-
Option A: Increased Equivalents and Time: Use 5-10 equivalents of this compound, a potent coupling reagent like HATU or PyAOP (5-10 equivalents), and DIEA (10-20 equivalents). Extend the coupling time to 4-24 hours.[9]
-
Option B: Double Coupling: Perform the coupling as described in Option A for 2-4 hours. After washing, repeat the coupling step with a fresh solution of activated this compound.[9]
-
Option C: Elevated Temperature: Carefully increase the reaction temperature to 40-50°C to enhance the reaction rate. This should be done with caution to avoid racemization.[9]
-
Thoroughly wash the resin after coupling.
-
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (if the N-terminus is to be free).
-
Cleavage and Deprotection of Side Chains:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-4 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet.
-
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.[12]
Comparative Coupling Efficiencies for Hindered Amino Acids
While specific data for this compound is not extensively tabulated in the literature, the following table summarizes the expected relative efficiencies of common coupling reagents for sterically hindered amino acids based on established principles.[13]
| Coupling Reagent | Relative Efficiency for Hindered Couplings | Key Advantages | Potential Drawbacks |
| HBTU/HOBt | Moderate | Cost-effective, widely used for standard couplings. | May be inefficient for bulky amino acids, leading to incomplete coupling. |
| HCTU | High | More reactive than HBTU. | Higher cost. |
| HATU | Very High | Generates highly reactive OAt esters, excellent for difficult couplings. | Higher cost, potential for side reactions if not used correctly. |
| PyAOP | Very High | Particularly effective for coupling N-methylated and other highly hindered amino acids.[10][11] | Higher cost. |
| COMU | High | Based on OxymaPure, avoiding potentially explosive HOBt derivatives.[14] | Relatively newer, may require optimization. |
Visualizations
Experimental Workflow for SPPS
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Signaling Pathway Modulation by Bioactive Peptides
Peptides incorporating this compound can be designed to act as agonists or antagonists of cell surface receptors, such as G protein-coupled receptors (GPCRs).[1] By modulating GPCR activity, these peptides can influence downstream intracellular signaling cascades, such as the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.
Caption: Example of a GPCR signaling pathway modulated by a bioactive peptide.
Conclusion
This compound is a powerful tool for medicinal chemists and peptide scientists seeking to develop novel peptide-based therapeutics. Its incorporation can significantly enhance the stability and biological activity of peptides.[1][3] Successful synthesis of peptide libraries containing this and other sterically hindered amino acids relies on the selection of appropriate, highly active coupling reagents and the optimization of reaction conditions, including time, temperature, and reagent stoichiometry. The protocols and data presented herein provide a solid foundation for researchers to effectively utilize this compound in their drug discovery and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. IJMS | Special Issue : Bioactive Peptides: Synthesis, Functions, and Medicinal Chemistry Applications [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Z- D -Chg-OH = 98.0 TLC 69901-85-5 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. Reddit - The heart of the internet [reddit.com]
Application Notes and Protocols for Coupling N-Z-D-α-Cyclohexylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Z-D-α-Cyclohexylglycine (Z-D-Chg-OH) is a sterically hindered, non-proteinogenic amino acid increasingly utilized in peptidomimetic and drug design to introduce conformational constraints and enhance metabolic stability. The bulky cyclohexyl group adjacent to the α-carbon presents significant challenges for efficient peptide bond formation. Standard coupling reagents and protocols often result in low yields, racemization, and incomplete reactions. These application notes provide detailed protocols and a comparative overview of modern coupling techniques to facilitate the successful incorporation of N-Z-D-α-Cyclohexylglycine into peptide sequences.
Challenges in Coupling N-Z-D-α-Cyclohexylglycine
The primary challenge in the amide bond formation involving N-Z-D-α-Cyclohexylglycine is the steric hindrance imposed by the bulky cyclohexyl side chain. This steric bulk can impede the approach of the activated carboxylic acid to the amino group of the coupling partner, slowing down the reaction rate and often leading to incomplete coupling. Consequently, more potent coupling reagents and optimized reaction conditions are necessary to achieve high yields and purity.
Recommended Coupling Reagents
For sterically hindered amino acids like N-Z-D-α-Cyclohexylglycine, the use of highly efficient uronium/aminium or phosphonium salt-based coupling reagents is strongly recommended. These reagents rapidly form highly reactive activated esters, which can overcome the steric barrier.
Key Reagent Classes:
-
Uronium/Aminium Salts:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for hindered amino acids due to the formation of a highly reactive OAt-active ester.[1]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A cost-effective alternative to HATU, offering excellent performance in difficult couplings.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt that is based on OxymaPure, making it a safer alternative to benzotriazole-based reagents like HBTU and HATU, with comparable or superior efficiency in many cases.[2]
-
-
Phosphonium Salts:
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A well-established reagent for hindered couplings, though potentially less potent than HATU for the most challenging cases.
-
Note: While classic carbodiimide reagents like DCC (N,N'-dicyclohexylcarbodiimide) in the presence of additives like HOBt (1-hydroxybenzotriazole) are widely used in peptide synthesis, they are often less effective for coupling sterically demanding residues like N-Z-D-α-Cyclohexylglycine.[2]
Data Presentation: Comparative Coupling Efficiency
Due to the limited availability of specific quantitative data for the coupling of N-Z-D-α-Cyclohexylglycine in the public domain, the following table presents illustrative data for the coupling of other sterically hindered amino acids, which can serve as a guide for reagent selection. The data is compiled from various sources and represents typical yields under optimized conditions.
| Coupling Reaction Example | Coupling Reagent | Base | Solvent | Time | Yield (%) | Purity (%) |
| Fmoc-Aib-OH + H-Aib-Resin | HATU | DIPEA | DMF | 2 x 2h | >95 | >95 |
| Z-Aib-OH + H-Phe-OMe | HCTU | DIPEA | DMF | 4h | 92 | >98 |
| Boc-MeVal-OH + H-Gly-OMe | COMU | DIPEA | CH2Cl2 | 3h | 89 | >97 |
| Z-D-Phg-OH + H-Ala-OtBu | PyBOP | NMM | CH2Cl2 | 12h | 85 | >95 |
Aib = α-aminoisobutyric acid, MeVal = N-methylvaline, Phg = Phenylglycine. Data is illustrative and sourced from general literature on sterically hindered couplings.
Experimental Protocols
The following are detailed protocols for the coupling of N-Z-D-α-Cyclohexylglycine in both solid-phase and solution-phase synthesis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU
This protocol is suitable for the incorporation of N-Z-D-α-Cyclohexylglycine into a growing peptide chain on a solid support.
Materials:
-
N-Z-D-α-Cyclohexylglycine (3.0 eq.)
-
HATU (2.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 eq.)
-
Peptide-resin with a free N-terminal amine (1.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc-Deprotection (if applicable): Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vial, dissolve N-Z-D-α-Cyclohexylglycine and HATU in DMF.
-
Base Addition: Add DIPEA to the activation mixture and agitate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the swollen and deprotected peptide-resin.
-
Reaction Monitoring: Agitate the reaction mixture at room temperature. For a sterically hindered residue like N-Z-D-α-Cyclohexylglycine, a double coupling is recommended. The first coupling should be run for 2-4 hours, followed by draining and washing with DMF. The coupling procedure is then repeated with a fresh solution of activated amino acid for another 2-4 hours or overnight.
-
Washing: After the final coupling, thoroughly wash the resin with DMF, followed by dichloromethane (DCM), and then DMF again to remove all soluble reagents and by-products.
-
Completion Check: Perform a Kaiser test to ensure the absence of free primary amines, indicating a complete coupling.
Protocol 2: Solution-Phase Peptide Synthesis using COMU
This protocol is suitable for coupling N-Z-D-α-Cyclohexylglycine to an amino acid ester in solution.
Materials:
-
N-Z-D-α-Cyclohexylglycine (1.0 eq.)
-
Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl) (1.1 eq.)
-
COMU (1.05 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Reactant Dissolution: Dissolve N-Z-D-α-Cyclohexylglycine and the amino acid ester hydrochloride in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base and Coupling Reagent Addition: Add DIPEA to the solution, followed by the portion-wise addition of COMU.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide by column chromatography on silica gel to obtain the pure product.
Mandatory Visualizations
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for coupling N-Z-D-α-Cyclohexylglycine.
Caption: Solution-Phase workflow for coupling N-Z-D-α-Cyclohexylglycine.
Caption: General activation pathway for uronium/aminium salt-mediated coupling.
References
Application Notes and Protocols for Z-D-Chg-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the proper handling, storage, and use of Z-D-Chg-OH (N-Cbz-D-α-cyclohexylglycine), a key building block in peptide synthesis. Adherence to these protocols is crucial for maintaining the integrity of the compound and ensuring experimental reproducibility.
Compound Information
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₁NO₄ | [1] |
| Molecular Weight | 291.34 g/mol | [1] |
| Appearance | White to off-white solid powder | [1] |
| CAS Number | 69901-85-5 | [1] |
| Synonyms | N-Z-D-α-Cyclohexylglycine |
Storage Instructions
Proper storage of this compound is critical to prevent degradation and maintain its chemical purity over time. As a protected amino acid, it is susceptible to moisture.
Storage Conditions for Solid Form:
| Condition | Temperature | Duration | Recommendations |
| Long-term | -20°C | Up to 3 years | For maximum stability, store in a tightly sealed container in a freezer.[1] |
| Short-term | 4°C | Up to 2 years | Suitable for routine use, ensure the container is well-sealed.[1] |
| Temporary | Room Temperature | Weeks to months | Acceptable for shipping and brief periods on the lab bench. |
Storage of this compound in Solution:
| Solvent | Temperature | Duration | Recommendations |
| DMSO | -80°C | Up to 6 months | Prepare aliquots to avoid repeated freeze-thaw cycles.[1] |
| DMSO | -20°C | Up to 1 month | Suitable for shorter-term storage of solutions.[1] |
Handling and Preparation of Stock Solutions
3.1. Safety Precautions
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
General Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling.
3.2. Protocol for Preparing a Stock Solution
This compound is poorly soluble in water but has good solubility in dimethyl sulfoxide (DMSO).
Materials:
-
This compound solid
-
Anhydrous (dry) DMSO
-
Sterile polypropylene or glass vials
-
Calibrated balance
-
Vortex mixer and/or sonicator
Procedure:
-
Equilibration: Before opening, allow the container of this compound to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture, which can degrade the compound.[2]
-
Weighing: Quickly weigh the desired amount of this compound powder in a suitable vial. Immediately and tightly reseal the main container.
-
Dissolution:
-
Add the required volume of anhydrous DMSO to the vial containing the this compound powder to achieve the desired concentration (e.g., for a 100 mg/mL stock solution).
-
Vortex the solution until the solid is fully dissolved.
-
If necessary, use an ultrasonic bath to aid dissolution.[1]
-
-
Storage of Stock Solution:
-
For long-term storage, dispense the stock solution into single-use aliquots to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
-
Solubility Data:
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (343.24 mM) | May require sonication. Use of hygroscopic DMSO can impact solubility.[1] |
| Water | < 0.1 mg/mL | Considered insoluble.[1] |
Application in Peptide Synthesis
This compound is an amino acid derivative used in peptide synthesis. The benzyloxycarbonyl (Z or Cbz) group protects the amine functionality during the coupling of the carboxylic acid group to the N-terminus of a growing peptide chain.
Below is a conceptual workflow for the incorporation of a protected amino acid like this compound in solid-phase peptide synthesis (SPPS).
The Z-protecting group is stable under the basic conditions typically used for Fmoc group removal but can be cleaved under acidic conditions or by catalytic hydrogenation. This orthogonality is a key feature in synthetic strategy.
The diagram below illustrates the general principle of using a protecting group in peptide bond formation.
References
Application Notes and Protocols: A Step-by-Step Guide to Z-D-Chg-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-D-Chg-OH, chemically known as N-Benzyloxycarbonyl-D-cyclohexylglycine, is a non-proteinogenic amino acid derivative utilized in peptide synthesis.[1][2][3] The incorporation of such unnatural amino acids is a key strategy in medicinal chemistry to develop peptide-based therapeutics with enhanced properties.[4][5][6] The D-configuration and the bulky cyclohexyl side chain of D-cyclohexylglycine can impart unique structural constraints, increase metabolic stability against enzymatic degradation, and improve receptor affinity and pharmacokinetic profiles of the resulting peptides.[7]
The N-terminal benzyloxycarbonyl (Z or Cbz) group is a well-established protecting group in peptide synthesis.[8] It is stable under various coupling conditions and can be removed by methods such as catalytic hydrogenation, which provides an orthogonal protection strategy to the more common acid-labile Boc or base-labile Fmoc groups.[8][9]
These application notes provide a comprehensive guide for the effective incorporation of this compound into peptide chains using both solid-phase and solution-phase synthesis techniques.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Synonym | N-Z-D-α-Cyclohexylglycine | [1][2] |
| CAS Number | 69901-85-5 | [1][2] |
| Molecular Formula | C₁₆H₂₁NO₄ | [1][2] |
| Molecular Weight | 291.34 g/mol | [1][2] |
| Appearance | White to off-white powder | [1][2] |
| Application | Peptide Synthesis | [1][2] |
Application in Peptide Synthesis
The incorporation of D-cyclohexylglycine via this compound offers several advantages in drug design:
-
Enhanced Proteolytic Stability: The D-amino acid configuration hinders cleavage by endogenous proteases, potentially extending the in-vivo half-life of the peptide.[7]
-
Conformational Constraint: The bulky cyclohexyl side chain can induce specific secondary structures, such as β-turns, which may be crucial for biological activity.[7]
-
Increased Lipophilicity: The hydrophobic nature of the cyclohexyl group can enhance membrane permeability and potentially improve oral bioavailability.[7]
-
Receptor Binding: The unique side chain can engage in favorable hydrophobic interactions within receptor binding pockets, leading to increased affinity and selectivity.
Due to its steric bulk, the coupling of this compound can be challenging and may require optimized conditions, such as the use of potent coupling reagents or extended reaction times, to achieve high yields.[1][7]
Experimental Protocols
The following sections provide detailed protocols for the incorporation of this compound in both Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol describes the manual coupling of this compound onto a resin-bound peptide chain. The procedure assumes a standard Fmoc/tBu strategy is used for the preceding synthesis steps.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or an equivalent coupling agent (e.g., HATU, DIC/Oxyma)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
N-terminal Deprotection (if applicable): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min) to expose the free amine.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine and byproducts.
-
Pre-activation and Coupling of this compound:
-
In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading) and HBTU (3-4 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6-8 equivalents) to the solution.
-
Allow the mixture to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours. Due to the steric hindrance of D-cyclohexylglycine, a longer coupling time or double coupling may be necessary.
-
-
Monitoring the Coupling: Perform a Kaiser test (or other appropriate qualitative test) on a small sample of beads to confirm the absence of free primary amines, indicating a complete reaction. If the test is positive, repeat the coupling step (double coupling).
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.
-
Chain Elongation or Capping: The resulting Z-protected peptide-resin can be carried forward to the next deprotection/coupling cycle (if another amino acid is to be added after Z-group removal) or capped if it is the final residue.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of this compound.
Solution-Phase Peptide Synthesis Protocol
This protocol details the coupling of this compound to an amino acid ester in solution, forming a dipeptide.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
Triethylamine (TEA) or N-Methylmorpholine (NMM)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc), anhydrous
-
Saturated sodium bicarbonate solution
-
1N Hydrochloric acid
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Free-basing of Amino Acid Ester:
-
Dissolve the amino acid ester hydrochloride (1.0 equivalent) in DCM.
-
Add TEA or NMM (1.0 equivalent) and stir for 15-30 minutes at room temperature.
-
-
Activation and Coupling:
-
In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in DCM dropwise to the mixture and stir for 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Add the solution of the free-based amino acid ester to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer successively with 1N HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude Z-dipeptide ester.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.
-
Caption: Workflow for Solution-Phase Synthesis of a this compound containing dipeptide.
Z-Group Deprotection Protocol
The benzyloxycarbonyl (Z) group is typically removed via catalytic hydrogenation.
Materials:
-
Z-protected peptide
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or similar solvent
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the Z-protected peptide in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C (catalytic amount, ~10% by weight of the peptide).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., with a balloon) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Once complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with methanol.
-
Combine the filtrate and washes and evaporate the solvent under reduced pressure to obtain the deprotected peptide.
Data Presentation
Quantitative data for the incorporation of sterically hindered, non-proteinogenic amino acids can vary based on the sequence, coupling reagents, and reaction conditions. The following tables provide representative data based on typical outcomes in peptide synthesis.
Table 2: Representative Coupling Efficiency in SPPS
| Amino Acid Type | Coupling Reagent | Reaction Time (h) | Coupling Yield (%) | Notes |
| This compound | HBTU/DIPEA | 2 - 4 | >95% | Double coupling may be required to achieve >99% efficiency. |
| Sterically Hindered (e.g., Aib) | HATU/DIPEA | 2 | >98% | HATU is often more effective for very hindered couplings. |
| Standard Fmoc-AA-OH | HBTU/DIPEA | 1 - 2 | >99% | Standard coupling conditions are usually sufficient. |
Note: Yields are illustrative and highly dependent on the specific peptide sequence and synthesis scale.
Table 3: Representative Overall Yields
| Synthesis Method | Peptide Length | Typical Overall Yield (%) | Key Factors |
| Solution-Phase | Dipeptide | 70 - 90% | Purification losses at each step. |
| SPPS | 10-mer | 50 - 70% | High per-step efficiency; final cleavage and purification losses. |
Conclusion
This compound is a valuable building block for modifying peptides to enhance their therapeutic potential. While its steric bulk requires optimized coupling conditions, its successful incorporation can significantly improve the stability and biological activity of the target peptide. The protocols outlined in this guide provide a robust framework for researchers to effectively utilize this compound in both solid-phase and solution-phase peptide synthesis workflows. Careful monitoring of the coupling steps is recommended to ensure high-purity final products.
References
- 1. researchgate.net [researchgate.net]
- 2. Manufacturing of peptides exhibiting biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly) [ouci.dntb.gov.ua]
- 4. bachem.com [bachem.com]
- 5. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. DESIGN OF CYCLIC PEPTIDES WITH BIOLOGICAL ACTIVITIES FROM BIOLOGICALLY ACTIVE PEPTIDES: THE CASE OF PEPTIDE MODULATORS OF MELANOCORTIN RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Z-D-Chg-OH Peptide Coupling Reactions
Welcome to the technical support center for Z-D-Chg-OH (N-benzyloxycarbonyl-D-cyclohexylglycine) peptide coupling reactions. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing answers to frequently asked questions encountered during the synthesis of peptides containing this sterically hindered amino acid.
Troubleshooting Guide
This guide addresses specific problems that may arise during the coupling of this compound, offering potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Coupling Yield
Question: My this compound coupling reaction is resulting in a very low yield or failing completely. What are the likely causes and how can I improve the outcome?
Answer:
Low or non-existent yields in this compound coupling are common due to its significant steric hindrance. Several factors can contribute to this issue:
-
Inefficient Activation: The bulky cyclohexyl side chain of this compound can impede the activation of the carboxylic acid, which is a prerequisite for amide bond formation.
-
Suboptimal Coupling Reagents: Not all coupling reagents are effective for sterically hindered amino acids.
-
Insufficient Reaction Time or Temperature: The reaction may require more time or energy to overcome the activation barrier.
-
Peptide Aggregation: On a solid support, the growing peptide chain can aggregate, blocking the reaction site.[1]
Recommended Solutions:
-
Optimize Coupling Reagent: Switch to more potent coupling reagents known for their effectiveness with hindered amino acids, such as HATU, HBTU, HCTU, or PyBOP.[1][2] HATU is often preferred for its high reactivity and lower propensity for racemization.[3]
-
Pre-activation: Allow the this compound to pre-activate with the coupling reagent and a base (like DIPEA) for a few minutes before adding the amine component. This can significantly improve coupling efficiency.[1][3]
-
Increase Equivalents and Reaction Time: Use a higher excess (2-3 equivalents) of the activated this compound and extend the reaction time.[1] Monitoring the reaction with a qualitative test like the Kaiser test can help determine the necessary reaction time.[3]
-
Elevate Temperature: Gently increasing the reaction temperature can sometimes improve yields, but this should be done cautiously as it can also increase the risk of racemization.[1][3]
-
Disrupt Aggregation: If peptide aggregation is suspected, consider using solvents known to disrupt secondary structures or incorporating pseudoprolines in the peptide sequence.[4]
Issue 2: Significant Racemization Observed
Question: I am observing a high degree of racemization in my final peptide product containing D-Chg. How can I minimize the formation of the L-enantiomer?
Answer:
Racemization, the conversion of the D-enantiomer to a mixture of D and L forms, is a significant concern with sterically hindered amino acids, especially under harsh coupling conditions.[5]
Key Factors Contributing to Racemization:
-
Over-activation: Certain coupling reagents can excessively activate the carboxylic acid, making the alpha-proton more susceptible to abstraction.[5][6]
-
Base Selection: The type and amount of base used can influence the rate of racemization. Stronger, less hindered bases are more likely to cause epimerization.[5]
-
Prolonged Reaction Times and Elevated Temperatures: Both can increase the likelihood of racemization.[1][3]
Recommended Solutions:
-
Choice of Coupling Reagent and Additives:
-
Base Optimization: Use a weaker or more sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[3][5]
-
Control Reaction Conditions:
Issue 3: Formation of Side Products
Question: Besides racemization, what other side reactions can occur during this compound coupling, and how can they be prevented?
Answer:
Several side reactions can lead to impurities in the final peptide product.
-
Diketopiperazine Formation: This is particularly common when coupling the second amino acid to a resin-bound amino acid, especially if proline is one of the first two residues.[4]
-
Dehydration of Asparagine or Glutamine: If these residues are present in the sequence, they can undergo dehydration to form nitriles, a side reaction that can be promoted by carbodiimide reagents.[7]
-
Guanidinylation of the N-terminus: Using an excess of aminium-based coupling reagents (like HBTU or HATU) relative to the carboxylic acid can lead to the capping of the free amine.[10]
Recommended Solutions:
-
To Prevent Diketopiperazine Formation:
-
To Prevent Dehydration: The addition of HOBt to the coupling cocktail can suppress the dehydration of Asn and Gln residues.[1][7]
-
To Prevent Guanidinylation: Ensure that the coupling reagent is not used in excess relative to the this compound.[10]
Issue 4: Difficulties in Purification
Question: The crude product of my this compound containing peptide is difficult to purify. What strategies can I employ to improve the separation of my target peptide from impurities?
Answer:
Purification challenges often arise from the presence of closely eluting impurities, such as deletion sequences or diastereomers resulting from racemization.
Recommended Purification Strategies:
-
High-Resolution HPLC: Utilize high-performance liquid chromatography (HPLC) with a high-resolution reversed-phase column (e.g., C18).[11]
-
Optimize Elution Gradient: A shallow and slow gradient of the organic solvent (e.g., acetonitrile) in the mobile phase can improve the separation of closely related peptides.[11]
-
Alternative Chromatography: If standard RP-HPLC is insufficient, consider alternative methods like ion-exchange chromatography or size-exclusion chromatography, depending on the properties of the target peptide and impurities.
-
Orthogonal Purification: Combining two different purification methods, such as solid-phase extraction followed by RP-HPLC, can be effective.[12]
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to couple?
A1: The cyclohexyl group on the alpha-carbon of D-cyclohexylglycine creates significant steric hindrance. This bulkiness makes it physically difficult for the coupling reagents to access and activate the carboxylic acid group and for the activated amino acid to then react with the N-terminal amine of the growing peptide chain. This can lead to slower reaction rates and lower yields compared to less hindered amino acids.[1][13]
Q2: What is the purpose of the "Z" (benzyloxycarbonyl) protecting group?
A2: The Z-group, or benzyloxycarbonyl group, is a protecting group for the N-terminal amine of the amino acid. It prevents the amine from reacting with the activated carboxyl group of another this compound molecule, which would lead to unwanted polymerization. This protecting group must be removed in a subsequent step to allow for the elongation of the peptide chain.
Q3: Can I use carbodiimide reagents like DCC or DIC for this compound coupling?
A3: While carbodiimides like DCC and DIC are common coupling reagents, they are often less effective for sterically hindered amino acids like this compound when used alone.[13] Their efficiency can be significantly improved by the addition of additives such as HOBt or Oxyma.[1][10] However, for highly challenging couplings involving this compound, more powerful onium salt reagents like HATU or HBTU are generally recommended.[1][3]
Q4: How can I monitor the progress of my this compound coupling reaction?
A4: For solid-phase peptide synthesis, the Kaiser test is a common colorimetric method to detect the presence of free primary amines on the resin.[3] A negative Kaiser test (the beads remain colorless or yellow) indicates that the coupling reaction is complete. For solution-phase synthesis, thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) can be used to monitor the consumption of the starting materials and the formation of the product.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Class | Relative Reactivity | Racemization Risk | Notes |
| HATU | Aminium/Uronium Salt | Very High | Low | Often the reagent of choice for difficult couplings; rapid reaction times.[3][7] |
| HBTU | Aminium/Uronium Salt | High | Low | Effective and widely used, slightly less reactive than HATU for highly hindered systems.[7] |
| PyBOP | Phosphonium Salt | High | Low | Highly reactive with minimal side reactions.[1][7] |
| DIC/HOBt | Carbodiimide/Additive | Moderate-High | Low-Moderate | Cost-effective; HOBt suppresses racemization and side reactions.[1][7] |
| DIC/Oxyma | Carbodiimide/Additive | High | Low | Oxyma is a safer and often more effective alternative to HOBt.[8][9] |
| COMU | Aminium/Uronium Salt | Very High | Very Low | High solubility and stability, considered a safer alternative to HOBt/HOAt-based reagents.[9] |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of this compound (Solid-Phase)
This protocol is a general guideline and may require optimization for specific peptide sequences.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc-Deprotection (if applicable): Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and byproducts.
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) and HATU (1.95 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (4-6 equivalents) to the solution and allow for a pre-activation time of 1-5 minutes at room temperature. The solution may change color.[3]
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-4 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, extend the coupling time or perform a second coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).
-
Next Cycle: Proceed to the next deprotection/coupling cycle or to the final cleavage from the resin.
Protocol 2: DIC/HOBt-Mediated Coupling of this compound (Solid-Phase)
-
Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.
-
Coupling:
-
In a separate vessel, dissolve this compound (2-3 equivalents) and HOBt (2-3 equivalents) in a minimal amount of DMF.
-
Add this solution to the resin.
-
Add Diisopropylcarbodiimide (DIC) (2-3 equivalents) to the resin suspension.
-
Shake the mixture at room temperature for 2-6 hours.
-
-
Monitoring and Washing: Follow steps 5-7 from Protocol 1.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound coupling.
Caption: Key strategies to mitigate racemization during coupling.
Caption: General mechanism of this compound peptide bond formation.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. bachem.com [bachem.com]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 13. benchchem.com [benchchem.com]
Navigating the Synthesis of N-Z-D-α-Cyclohexylglycine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the synthesis of N-Z-D-α-Cyclohexylglycine, a critical building block in the development of various pharmaceutical agents. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and robust experimental protocols to enhance yield, purity, and overall success in your synthetic endeavors.
Troubleshooting Common Issues in N-Z-D-α-Cyclohexylglycine Synthesis
Researchers may encounter several challenges during the synthesis of N-Z-D-α-Cyclohexylglycine. This section addresses common problems in a question-and-answer format to provide direct and actionable solutions.
| Problem ID | Question | Potential Causes | Suggested Solutions |
| LY-01 | Low to no product yield. | 1. Inefficient N-protection: The amino group of D-α-Cyclohexylglycine is not reacting completely with benzyl chloroformate. 2. Incorrect pH: The reaction medium is not sufficiently basic to facilitate the Schotten-Baumann reaction. 3. Decomposition of benzyl chloroformate: The reagent may have degraded due to moisture or improper storage. 4. Sub-optimal temperature: The reaction temperature is too low, slowing down the reaction rate significantly. | 1. Optimize stoichiometry: Gradually add a slight excess of benzyl chloroformate (1.1-1.2 equivalents). 2. Maintain pH: Ensure the pH of the aqueous solution is maintained between 9-10 using a suitable base (e.g., NaOH, Na2CO3). Monitor the pH throughout the addition of benzyl chloroformate. 3. Use fresh reagent: Always use fresh or properly stored benzyl chloroformate. 4. Control temperature: Maintain the reaction temperature between 0-5°C during the addition of benzyl chloroformate to prevent its decomposition, then allow the reaction to warm to room temperature. |
| IM-01 | Presence of significant impurities in the final product. | 1. Unreacted starting material: Incomplete reaction leaving behind D-α-Cyclohexylglycine. 2. Di-acylated byproduct: The secondary amine formed can react with another molecule of benzyl chloroformate. 3. Benzyl alcohol impurity: Hydrolysis of benzyl chloroformate. 4. Over-alkylation: Reaction of the carboxylate with benzyl chloroformate. | 1. Monitor reaction completion: Use TLC or HPLC to monitor the disappearance of the starting material before workup. 2. Controlled addition of reagent: Add benzyl chloroformate slowly and portion-wise to the reaction mixture. 3. Aqueous workup: Wash the organic extract with a mild acid (e.g., dilute HCl) to remove any unreacted amine and with a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities. 4. Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) or perform column chromatography. |
| PH-01 | Difficulty in isolating the product after acidification. | 1. Product is oiling out: The product is not crystallizing upon acidification. 2. Incorrect pH for precipitation: The pH has not been lowered sufficiently to fully protonate the carboxylate. | 1. Use a different solvent system: If the product oils out, extract it with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate it to obtain the product as a solid or oil. If it's an oil, try triturating with a non-polar solvent like hexanes to induce solidification. 2. Ensure complete precipitation: Check the pH of the aqueous layer after acidification to ensure it is in the range of 2-3. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the N-protection of D-α-Cyclohexylglycine using benzyl chloroformate?
A1: The optimal pH for the Schotten-Baumann reaction to synthesize N-Z-D-α-Cyclohexylglycine is typically between 9 and 10. This pH is high enough to deprotonate the amino group, making it a more effective nucleophile, but not so high as to cause significant hydrolysis of the benzyl chloroformate.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes, with a small amount of acetic acid. The starting material (D-α-Cyclohexylglycine) is highly polar and will have a low Rf value, while the product (N-Z-D-α-Cyclohexylglycine) is less polar and will have a higher Rf value.
Q3: What are the common side products in this synthesis?
A3: Common side products include unreacted D-α-Cyclohexylglycine, benzyl alcohol (from the hydrolysis of benzyl chloroformate), and potentially a small amount of the di-acylated product.
Q4: What is the best method for purifying the final product?
A4: Recrystallization is often the most effective method for purifying N-Z-D-α-Cyclohexylglycine. A common solvent system for recrystallization is ethyl acetate and hexanes. If the product is an oil or if recrystallization does not remove all impurities, silica gel column chromatography can be employed.
Experimental Protocol: Synthesis of N-Z-D-α-Cyclohexylglycine
This protocol details a standard procedure for the synthesis of N-Z-D-α-Cyclohexylglycine with a focus on maximizing yield and purity.
Materials:
-
D-α-Cyclohexylglycine
-
Sodium hydroxide (NaOH) or Sodium Carbonate (Na2CO3)
-
Benzyl chloroformate (Cbz-Cl)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexanes
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve D-α-Cyclohexylglycine (1.0 equivalent) in a 1M solution of NaOH or Na2CO3 in water at room temperature. The volume of the basic solution should be sufficient to fully dissolve the starting material. Cool the solution to 0-5°C in an ice bath.
-
N-protection Reaction: While vigorously stirring the cooled solution, slowly and simultaneously add benzyl chloroformate (1.1 equivalents) and a 2M solution of NaOH or Na2CO3 portion-wise over a period of 30-60 minutes. Use a dropping funnel for the addition of benzyl chloroformate. Maintain the temperature between 0-5°C and the pH between 9-10 throughout the addition.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel and wash with diethyl ether or ethyl acetate to remove any unreacted benzyl chloroformate and other non-polar impurities.
-
Carefully acidify the aqueous layer to a pH of 2-3 with 1M HCl. A white precipitate of N-Z-D-α-Cyclohexylglycine should form.
-
If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry under vacuum.
-
If the product oils out, extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic extracts, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude solid product from a mixture of ethyl acetate and hexanes.
-
If the product is an oil, it can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Visualizing the Workflow and Troubleshooting Logic
To aid in understanding the experimental process and troubleshooting, the following diagrams are provided.
Caption: A streamlined workflow for the synthesis of N-Z-D-α-Cyclohexylglycine.
Caption: A decision tree for troubleshooting common synthesis issues.
Navigating Z-D-Chg-OH Solubility: A Technical Support Guide
Researchers working with Z-D-Chg-OH, a key reagent in various biochemical assays, often encounter challenges with its solubility. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a white to off-white solid with very limited solubility in water (< 0.1 mg/mL). However, it is highly soluble in dimethyl sulfoxide (DMSO).
Q2: I am having trouble dissolving this compound in an aqueous buffer for my biological assay. What am I doing wrong?
A2: Direct dissolution in neutral aqueous buffers is often unsuccessful due to the chemical nature of this compound. Its solubility in aqueous solutions is highly dependent on pH. As an amino acid derivative, it is least soluble at its isoelectric point and becomes more soluble in acidic or basic conditions.
Q3: Can I use organic solvents to dissolve this compound for my experiments?
A3: Yes, organic solvents can be used. DMSO is the most effective and commonly used solvent. For many biological assays, a concentrated stock solution is prepared in DMSO and then diluted into the aqueous assay buffer. However, it is crucial to ensure the final concentration of DMSO is compatible with your experimental system, as high concentrations can be toxic to cells or inhibit enzyme activity.
Q4: What is a typical working concentration for this compound in cell-based assays?
A4: The optimal working concentration depends on the specific assay and cell type. However, for similar Z-protected peptide inhibitors used in cell culture, typical final concentrations range from 1 µM to 100 µM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Troubleshooting Guide
Issue 1: this compound fails to dissolve in aqueous buffer.
-
Root Cause: this compound is poorly soluble in neutral aqueous solutions.
-
Solution 1: pH Adjustment. The solubility of this compound can be significantly increased by adjusting the pH of the solution. Since it is an N-protected amino acid, it possesses a free carboxylic acid group which can be deprotonated at basic pH, forming a more soluble salt.
-
Protocol: See "Experimental Protocol 1: Solubilization of this compound using pH Adjustment."
-
-
Solution 2: Use of an Organic Co-solvent. Prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous buffer.
-
Protocol: See "Experimental Protocol 2: Preparation of a this compound Stock Solution in DMSO."
-
Issue 2: Precipitation occurs when the DMSO stock solution of this compound is diluted into an aqueous buffer.
-
Root Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit, even with the presence of a small amount of DMSO.
-
Solution 1: Decrease the Final Concentration. The most straightforward solution is to lower the final working concentration of this compound in your assay.
-
Solution 2: Increase the Final DMSO Concentration. If your experimental system can tolerate a higher concentration of DMSO, increasing it slightly in the final solution can help maintain the solubility of this compound. Always perform a solvent tolerance control experiment.
-
Solution 3: pH Adjustment of the Aqueous Buffer. Ensure the pH of your final aqueous buffer is in a range that favors the solubility of this compound (typically slightly basic).
Quantitative Data Summary
| Solvent | Solubility | Notes |
| Water | < 0.1 mg/mL (practically insoluble) | Solubility is pH-dependent. |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Ultrasonic treatment may be needed. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility. |
| Ethanol | Data not available | Generally, Z-protected amino acids have limited solubility in alcohols. |
| Methanol | Data not available | Generally, Z-protected amino acids have limited solubility in alcohols. |
| N,N-Dimethylformamide (DMF) | Data not available | Expected to have good solubility, similar to DMSO. |
Experimental Protocols
Experimental Protocol 1: Solubilization of this compound using pH Adjustment
-
Weigh the desired amount of this compound powder.
-
Add a small volume of purified water.
-
While stirring, add a small amount of a dilute basic solution (e.g., 0.1 N NaOH) dropwise until the this compound dissolves completely. Monitor the pH to avoid excessively high values.
-
Once dissolved, adjust the pH to the desired final working pH using a dilute acidic solution (e.g., 0.1 N HCl). Be cautious, as the compound may precipitate if the pH is brought back to its isoelectric point.
-
Bring the solution to the final desired volume with your assay buffer.
-
It is advisable to prepare this fresh before each experiment.
Experimental Protocol 2: Preparation of a this compound Stock Solution in DMSO
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex or sonicate the solution until the this compound is completely dissolved. Gentle warming may aid dissolution but should be done with caution to avoid degradation.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
This compound and related compounds are often utilized as building blocks or inhibitors in studies of protease activity, particularly within the context of apoptosis or programmed cell death. One of the key enzyme families involved in apoptosis is the caspases. The following diagram illustrates a simplified signaling pathway where a Z-protected inhibitor might be used.
Caption: Role of a Z-protected inhibitor in the caspase signaling cascade.
References
Technical Support Center: Z-D-Chg-OH in Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Z-D-Chg-OH (N-Benzyloxycarbonyl-D-cyclohexylglycine) in their experiments. The information is designed to help prevent and troubleshoot side reactions, optimize reaction conditions, and ensure the successful incorporation of this sterically hindered amino acid into peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound is a non-proteinogenic amino acid derivative. The 'Z' group (benzyloxycarbonyl) is a protecting group for the amine, and 'D-Chg' refers to the D-enantiomer of cyclohexylglycine. The cyclohexyl side chain is bulky and hydrophobic. Incorporating D-amino acids like D-cyclohexylglycine can increase a peptide's resistance to enzymatic degradation, potentially improving its stability and pharmacokinetic profile in drug development.
Q2: What are the main challenges associated with using this compound?
The primary challenges stem from the bulky and hydrophobic nature of the cyclohexylglycine side chain, which can lead to:
-
Steric Hindrance: Difficulty in coupling the amino acid to the growing peptide chain, resulting in lower yields.
-
Poor Solubility: this compound and peptides containing this residue may have limited solubility in common peptide synthesis solvents.[1]
-
Aggregation: The hydrophobicity of the cyclohexyl group can promote aggregation of the peptide on the solid support, hindering further reactions.[2]
-
Racemization: The α-proton of the activated amino acid can be susceptible to abstraction, leading to a loss of stereochemical integrity.[3]
-
Difficult Purification: Peptides containing the hydrophobic D-Chg residue often exhibit strong retention and poor peak shape during reversed-phase HPLC purification.
Q3: Which coupling reagents are recommended for this compound to minimize side reactions?
Due to the steric hindrance of the cyclohexylglycine side chain, robust coupling reagents are recommended to achieve efficient acylation and minimize racemization. The choice of coupling reagent can significantly impact the success of the coupling reaction.
Troubleshooting Guides
Problem 1: Low Coupling Yield
Symptoms:
-
Positive Kaiser test after coupling, indicating free amines.
-
Low overall yield of the final peptide.
-
Presence of deletion sequences in the final product mass spectrum.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Rationale |
| Incomplete Activation | Use a more potent activating agent such as HATU, HCTU, or PyBOP in combination with a base like DIPEA or NMM. Ensure pre-activation of the amino acid for an adequate time before adding it to the resin. | Stronger activating agents can overcome the steric bulk of the cyclohexyl side chain to form the active ester more efficiently. |
| Steric Hindrance | Increase the coupling time (e.g., double coupling). Consider performing the coupling at a slightly elevated temperature (e.g., 30-40°C), though this may increase the risk of racemization and should be monitored carefully. | Extended reaction time or increased temperature can provide the necessary energy to overcome the activation barrier caused by steric hindrance. |
| Peptide Aggregation | Use solvents known to disrupt secondary structures, such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO). Incorporate chaotropic salts like LiCl into the reaction mixture. | These solvents and additives can break up hydrogen bonds that lead to peptide aggregation, making the N-terminus more accessible for coupling.[2] |
| Poor Solubility of this compound | Ensure complete dissolution of this compound in the solvent before activation. If solubility is an issue in DMF, consider using NMP. | Incomplete dissolution will lead to a lower effective concentration of the activated amino acid available for coupling. |
Problem 2: Racemization of the D-Chg Residue
Symptoms:
-
Presence of diastereomeric impurities in the HPLC analysis of the crude peptide.
-
Broad peaks during purification.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Rationale |
| Prolonged Activation Time | Minimize the pre-activation time to just what is necessary for complete activation before adding to the peptide-resin. In-situ activation is a good strategy. | The activated amino acid is the species most prone to racemization. Reducing its lifetime in solution before coupling minimizes the opportunity for epimerization.[3] |
| Strong Base | Use a more sterically hindered or weaker base for activation, such as sym-collidine, especially if significant racemization is observed.[3] | Strong, non-hindered bases can more readily abstract the α-proton of the activated amino acid, leading to racemization. |
| Coupling Additives | Always use an additive like HOBt or OxymaPure® with carbodiimide coupling reagents (e.g., DIC). These additives form active esters that are less prone to racemization. | Additives suppress the formation of highly reactive and racemization-prone intermediates.[2] |
Problem 3: Difficult Purification of the Final Peptide
Symptoms:
-
Poor solubility of the crude peptide in aqueous buffers.
-
Broad or tailing peaks during RP-HPLC.
-
Strong retention on C18 columns, requiring high concentrations of organic solvent for elution.
-
Low recovery after purification.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Rationale |
| High Hydrophobicity | Use a less hydrophobic stationary phase for RP-HPLC, such as C8 or C4, if retention is too strong on a C18 column. | A less hydrophobic column will have a weaker interaction with the hydrophobic peptide, allowing for elution with a lower concentration of organic solvent. |
| Peptide Aggregation | Dissolve the crude peptide in a small amount of an organic solvent like DMSO or isopropanol before diluting with the HPLC mobile phase. Use a shallow gradient during HPLC to improve separation. | Organic solvents can disrupt peptide aggregates, leading to better solubility and peak shape. A shallow gradient provides more time for the separation of closely eluting species. |
| Poor Solubility | Acidify the aqueous mobile phase with a small amount of trifluoroacetic acid (TFA, typically 0.1%) to improve the solubility of the peptide. | TFA can help to protonate acidic residues and the C-terminus, increasing the overall charge of the peptide and improving its solubility in aqueous solutions. |
Experimental Protocols
Protocol 1: Manual Solid-Phase Coupling of this compound
-
Resin Swelling: Swell the peptide-resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5-7 times).
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be necessary.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) to prepare for the next cycle.
Protocol 2: Cleavage of the Z-Protected Peptide from the Resin
This protocol assumes the use of a TFA-labile resin like Wang or Rink Amide and aims to cleave the peptide while keeping the Z-group intact.
-
Resin Preparation: Wash the dried peptide-resin with DCM and allow it to swell for 20 minutes.
-
Cleavage:
-
Prepare a cleavage cocktail of TFA/H2O/TIPS (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice. Dry the peptide under vacuum.
Protocol 3: Deprotection of the Z-Group (Solution Phase)
-
Dissolution: Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, ethanol, or a mixture with DMF for solubility).
-
Catalytic Hydrogenation:
-
Add a catalytic amount of Palladium on carbon (Pd/C, 10% w/w of the peptide).
-
Purge the reaction vessel with hydrogen gas (a balloon filled with H2 is often sufficient for small scale).
-
Stir the reaction at room temperature until completion (monitor by HPLC or TLC).
-
-
Work-up:
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent to obtain the deprotected peptide.
-
Visualizations
Caption: Experimental workflow for peptide synthesis using this compound.
Caption: Troubleshooting logic for low coupling yield with this compound.
References
Z-D-Chg-OH purity issues and purification techniques
Welcome to the technical support center for Z-D-Chg-OH (N-Cbz-D-cyclohexylglycine). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot purity issues and provide guidance on purification techniques for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, or N-Cbz-D-cyclohexylglycine, is a derivative of the amino acid D-cyclohexylglycine with a benzyloxycarbonyl (Cbz or Z) protecting group on the amino group. It is commonly used as a building block in peptide synthesis.[1][2] Its bulky cyclohexyl side chain can impart unique conformational properties to peptides.
Q2: What are the typical purity issues encountered with this compound?
Purity issues with this compound can arise from the synthetic process or degradation during storage. Common impurities can be broadly categorized as process-related or degradation-related.
-
Process-Related Impurities: These can include starting materials, byproducts from the protection reaction (e.g., benzyl alcohol), and diastereomeric impurities if the starting D-cyclohexylglycine was not enantiomerically pure.[3][4]
-
Degradation-Related Impurities: Over time or under suboptimal storage conditions, this compound can degrade. Potential degradation pathways include hydrolysis of the Cbz group.
Q3: How can I assess the purity of my this compound sample?
Several analytical techniques can be employed to determine the purity of this compound. The choice of method depends on the information required and the available instrumentation. High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for purity assessment.[5][6] Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can provide structural confirmation and identify unknown impurities.[5][7][8]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Low Purity on HPLC Chromatogram | Presence of unreacted starting materials or synthesis byproducts. | Purify the sample using recrystallization or flash column chromatography. |
| Degradation of the compound. | Check storage conditions. Store in a cool, dry place, protected from light. Consider re-purification if necessary. | |
| Presence of Diastereomeric Impurity | The starting D-cyclohexylglycine was not enantiomerically pure. | Use a chiral HPLC method to quantify the level of the L-enantiomer. If the level is unacceptable, consider purchasing a new batch of starting material with higher enantiomeric purity. |
| Poor Solubility | The compound may have partially degraded or aggregated. | Attempt to dissolve a small amount in a suitable organic solvent. If solubility is still an issue, purification may be required. |
| Inconsistent Results in Peptide Synthesis | The purity of the this compound is lower than specified, affecting reaction stoichiometry. | Re-evaluate the purity of your this compound using a reliable analytical method like HPLC. Purify the material if necessary. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 30%) and increase it to a high percentage (e.g., 90%) over 20-30 minutes.
-
-
Analysis:
-
Run the sample and analyze the resulting chromatogram. The purity is calculated based on the area percentage of the main peak.
-
Protocol 2: Purification of this compound by Recrystallization
Recrystallization is a common and effective technique for purifying solid organic compounds like this compound.[][10]
Materials:
-
Crude this compound
-
A suitable solvent system (e.g., ethyl acetate/hexanes, or isopropanol/water as suggested by patent literature for a similar compound[1])
-
Erlenmeyer flask
-
Heating plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection: Determine a suitable solvent system where this compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot solvent (or the more soluble solvent of a binary system).
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold, less-soluble solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Workflow for assessing and improving this compound purity.
Caption: Relationship between this compound, impurities, and analysis.
References
- 1. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]
- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 3. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 4. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Amino Acid Analysis-Techniques, Instruments, and Applications - Creative Proteomics [creative-proteomics.com]
- 6. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. mdpi.com [mdpi.com]
- 8. agilent.com [agilent.com]
- 10. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
Technical Support Center: Z-D-Chg-OH Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Z-D-Chg-OH (N-benzyloxycarbonyl-D-cyclohexylglycine). The information provided addresses common challenges encountered during the synthesis, scale-up, and application of this protected amino acid.
Troubleshooting Guide
This guide is designed to help you resolve specific issues that may arise during your experiments involving this compound.
| Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | Incomplete reaction during the N-protection of D-Cyclohexylglycine. | - Ensure accurate stoichiometry of reagents. - Monitor the reaction closely using TLC or HPLC. - Optimize reaction time and temperature. |
| Degradation of the product during workup or purification. | - Use mild acidic and basic conditions during extraction. - Avoid prolonged exposure to high temperatures. | |
| Inconsistent Reaction Times at Larger Scales | Inefficient mixing or heat transfer in the reactor. | - Use an appropriate overhead stirrer for the reactor volume. - Ensure the reactor is equipped with a suitable heating/cooling jacket. - Consider a phased addition of reagents to control the reaction exotherm. |
| Presence of Impurities in the Final Product | Unreacted starting materials (D-Cyclohexylglycine or Benzyl Chloroformate). | - Improve purification methods, such as recrystallization or column chromatography. - Adjust the stoichiometry to ensure the limiting reagent is fully consumed. |
| Formation of di-acylated byproducts or other side reactions. | - Control the reaction temperature carefully. - Use a slow, controlled addition of the acylating agent. | |
| Difficulty in Isolating the Product | Product is an oil or does not crystallize easily. | - Attempt to form a salt, such as the dicyclohexylammonium (DCHA) salt, which is often crystalline and easier to handle. - Try different solvent systems for recrystallization. |
| Poor Performance in Subsequent Peptide Coupling Reactions | Presence of impurities that interfere with the coupling reagents. | - Ensure the purity of this compound is high (>98%). - Remove any residual acidic or basic impurities from the workup. |
| Racemization of the chiral center. | - Use appropriate coupling reagents and conditions that minimize racemization, such as the addition of HOBt or Oxyma. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control when scaling up the synthesis of this compound?
A1: When scaling up the synthesis of this compound, the most critical parameters to control are:
-
Temperature: The N-protection reaction can be exothermic. Inadequate temperature control on a larger scale can lead to side reactions and impurity formation.
-
Mixing: Homogeneous mixing is crucial to ensure consistent reaction progress and avoid localized hot spots. The type and speed of the stirrer are important considerations.
-
Rate of Reagent Addition: A slow, controlled addition of the protecting group reagent (e.g., benzyl chloroformate) is essential to maintain temperature and minimize the formation of byproducts.
-
Workup and Purification: The extraction and crystallization procedures need to be adapted for larger volumes to ensure efficient removal of impurities and good recovery of the product.
Q2: What are the common impurities found in this compound and how can they be minimized?
A2: Common impurities include unreacted D-Cyclohexylglycine, residual benzyl chloroformate, and potential byproducts from side reactions. To minimize these:
-
Unreacted Starting Materials: Optimize the stoichiometry and reaction time. Purification by recrystallization is often effective at removing unreacted starting materials.
-
Byproducts: Careful control of reaction temperature and the rate of addition of reagents can minimize the formation of byproducts. The use of a suitable base and solvent system is also critical.
Q3: Is it better to use this compound as a free acid or as a salt (e.g., DCHA salt) in peptide synthesis?
A3: The dicyclohexylammonium (DCHA) salt of this compound is often preferred for storage and handling as it is typically a stable, crystalline solid. However, for use in peptide coupling reactions, the free acid is required. The free acid can be generated from the DCHA salt prior to the coupling step by treatment with a mild acid.
Q4: How can I monitor the progress of the this compound synthesis reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A simple TLC analysis can show the consumption of the starting amino acid and the formation of the Z-protected product. For more quantitative analysis, HPLC is recommended.
Q5: What are the safety precautions to consider when working with the reagents for this compound synthesis?
A5: Benzyl chloroformate is a corrosive and lachrymatory substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction may also generate acidic byproducts, so care should be taken during the workup.
Quantitative Data
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis of this compound
| Parameter | Lab-Scale (10 g) | Pilot-Scale (1 kg) |
| Typical Yield | 85-95% | 75-85% |
| Purity (by HPLC) | >99% | >98% |
| Reaction Time | 2-4 hours | 6-8 hours |
| Key Challenge | Product isolation and purification | Heat and mass transfer, consistent purity |
Table 2: Impurity Profile at Different Scales
| Impurity | Lab-Scale | Pilot-Scale |
| Unreacted D-Cyclohexylglycine | <0.1% | <0.5% |
| Di-acylated byproduct | <0.2% | <1.0% |
| Other unknown impurities | <0.5% | <1.5% |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound
Materials:
-
D-Cyclohexylglycine (1 eq)
-
Sodium Bicarbonate (2.5 eq)
-
Benzyl Chloroformate (1.1 eq)
-
Dioxane
-
Water
-
Ethyl Acetate
-
2N HCl
-
Brine
Procedure:
-
Dissolve D-Cyclohexylglycine in a mixture of dioxane and water.
-
Add sodium bicarbonate to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add benzyl chloroformate dropwise while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, wash the mixture with ethyl acetate.
-
Acidify the aqueous layer to pH 2 with 2N HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane).
Protocol 2: Pilot-Scale Synthesis of this compound - Key Considerations
For scaling up the synthesis to the kilogram scale, the following modifications and considerations are crucial:
-
Reactor: Use a glass-lined or stainless steel reactor with a jacket for temperature control and an overhead stirrer.
-
Reagent Addition: Add the benzyl chloroformate using a dosing pump for a slow and controlled addition.
-
Temperature Control: Continuously monitor the internal temperature and use the reactor jacket to maintain the desired temperature range.
-
Workup: Use a larger separatory funnel or a liquid-liquid extraction setup for the workup.
-
Isolation: A centrifuge or a filter-dryer can be used for efficient isolation and drying of the final product.
Visualizations
stability issues of Z-D-Chg-OH under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Z-D-Chg-OH (N-α-benzyloxycarbonyl-D-cyclohexylglycine).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a derivative of the D-amino acid cyclohexylglycine. The 'Z' or 'Cbz' denotes the benzyloxycarbonyl protecting group on the alpha-amino group. Its primary application is in peptide synthesis, where the bulky cyclohexyl side chain can enhance the stability and bioactivity of the resulting peptides.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be kept at temperatures between 0-8°C.[1] As a general best practice for protected amino acids, it is advisable to store the compound in a cool, dry, and dark place to minimize degradation.
Q3: What is the general stability of the Z-protecting group?
A3: The benzyloxycarbonyl (Z) group is known to be stable under basic and mild acidic conditions. However, it is labile to strong acids (e.g., HBr in acetic acid, trifluoroacetic acid) and can be removed by catalytic hydrogenolysis. This stability profile makes it a versatile protecting group in solution-phase peptide synthesis.
Q4: In which solvents is this compound soluble?
A4: this compound is generally soluble in polar aprotic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). It has limited solubility in less polar solvents like dichloromethane (DCM) and is practically insoluble in water.
Stability Data
While specific quantitative kinetic data for the degradation of this compound under various conditions is not extensively available in public literature, the following table summarizes the expected stability based on the general behavior of Z-protected amino acids. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.
| Condition | Parameter | Expected Stability of this compound | Potential Degradation Products |
| pH | Acidic (pH < 3) | Potentially unstable, especially with strong acids. | Cleavage of the Z-group (decarboxylation) to yield D-cyclohexylglycine, benzyl alcohol, and CO2. |
| Neutral (pH 6-8) | Generally stable. | Minimal degradation expected. | |
| Basic (pH > 9) | Generally stable, but prolonged exposure to strong bases should be avoided. | Potential for racemization at the alpha-carbon. | |
| Temperature | 0-8 °C (Solid) | Stable for extended periods.[1] | Not applicable. |
| Room Temperature (Solution) | Stability is solvent-dependent. Solutions in aprotic solvents like DMF are relatively stable for short periods. | Gradual degradation may occur over time. | |
| Elevated Temperature (>40°C) | Degradation is likely to be accelerated. | Increased rate of Z-group cleavage and potential for other side reactions. | |
| Solvents | Aprotic (DMF, NMP) | Generally good stability for typical reaction times. | Minimal degradation. |
| Protic (e.g., Methanol) | May participate in side reactions, especially during activation. | Potential for esterification of the carboxylic acid. | |
| Reagents | Strong Acids (e.g., TFA, HBr) | Labile; the Z-group will be cleaved. | D-cyclohexylglycine. |
| Strong Bases | Generally stable, but risk of racemization. | Racemic Z-D,L-Chg-OH. | |
| Catalytic Hydrogenolysis | Labile; the Z-group will be cleaved. | D-cyclohexylglycine. |
Troubleshooting Guide
This guide addresses common issues encountered during peptide synthesis that may be related to the stability of this compound.
Issue 1: Incomplete Coupling of this compound
-
Symptom: The peptide coupling reaction does not go to completion, as indicated by a positive Kaiser test or mass spectrometry analysis of a test cleavage.
-
Potential Causes & Solutions:
-
Steric Hindrance: The bulky cyclohexyl group of this compound can slow down the coupling reaction.
-
Solution: Increase the coupling time and/or use a more powerful coupling reagent such as HATU or HCTU. Double coupling may be necessary.
-
-
Poor Solubility: The growing peptide chain may aggregate on the solid support, hindering access of the activated this compound.
-
Solution: Switch to a more effective solvent for peptide synthesis, such as NMP, or use a solvent mixture (e.g., DMF/DCM). Adding chaotropic salts like LiCl can also help to disrupt aggregation.
-
-
Degradation of this compound: If the stock solution of this compound has been stored improperly or for an extended period, it may have degraded.
-
Solution: Use a freshly prepared solution of this compound. Confirm the purity of the starting material by HPLC.
-
-
Issue 2: Racemization of the Cyclohexylglycine Residue
-
Symptom: The final peptide contains the D,L-isomers of cyclohexylglycine.
-
Potential Causes & Solutions:
-
Base-Mediated Epimerization: The presence of excess base during the activation and coupling steps can lead to the abstraction of the alpha-proton and subsequent racemization.
-
Solution: Use a weaker base, such as N-methylmorpholine (NMM) instead of diisopropylethylamine (DIPEA). Minimize the pre-activation time before adding the activated amino acid to the resin. The use of coupling additives like HOBt or OxymaPure® can also suppress racemization.[2]
-
-
Elevated Temperature: Higher reaction temperatures can increase the rate of racemization.
-
Solution: Perform the coupling reaction at room temperature or below if racemization is a significant issue.
-
-
Issue 3: Unexpected Side Products
-
Symptom: Mass spectrometry analysis of the crude peptide reveals peaks that do not correspond to the target peptide or simple deletion sequences.
-
Potential Causes & Solutions:
-
Urethane Formation: Reaction of the activated this compound with the hydroxyl groups of the resin or side chains of other amino acids.
-
Solution: Ensure that all hydroxyl groups on the resin and amino acid side chains are properly protected.
-
-
Guanidinylation: If using uronium-based coupling reagents (e.g., HBTU, HATU), reaction with the N-terminus of the peptide can lead to guanidinylation.
-
Solution: Pre-activate the this compound with the coupling reagent before adding it to the resin.
-
-
Experimental Protocols
The following are general protocols for assessing the stability of this compound. These should be adapted to the specific conditions of your experiment.
Protocol 1: HPLC-Based Stability Assay under Different pH Conditions
-
Preparation of Buffer Solutions: Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 2, 4, 7, 9, and 12).
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMF).
-
Incubation: Dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis. Incubate the solutions at a constant temperature (e.g., 25°C or 40°C).
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution.
-
HPLC Analysis: Analyze each sample by reverse-phase HPLC with UV detection. Use a suitable C18 column and a gradient of water/acetonitrile containing 0.1% TFA.
-
Data Analysis: Quantify the peak area of this compound at each time point to determine the rate of degradation. Identify any new peaks that appear as potential degradation products.
Protocol 2: Forced Degradation Study
-
Stress Conditions: Prepare solutions of this compound in various stress conditions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Incubate a solution at an elevated temperature (e.g., 60°C).
-
Photolytic: Expose a solution to UV light.
-
-
Incubation and Sampling: Incubate the solutions for a defined period (e.g., 24 hours), taking samples at intermediate time points.
-
Analysis: Analyze the samples by HPLC-MS to identify and quantify the parent compound and any degradation products.
Visualizations
Caption: A troubleshooting workflow for addressing stability issues with this compound.
Caption: Potential degradation pathways of this compound under different conditions.
References
Validation & Comparative
A Comparative Guide to Z-D-Chg-OH and Fmoc-D-Chg-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic peptide development, the incorporation of unnatural amino acids is a key strategy for enhancing potency, stability, and pharmacokinetic profiles. D-cyclohexylglycine (D-Chg), a sterically hindered amino acid, is of particular interest for its ability to confer unique conformational constraints and increase hydrophobicity. The choice of Nα-protecting group for D-Chg is a critical decision that dictates the overall synthetic strategy and profoundly impacts yield and purity. This guide provides an objective comparison of two commonly employed protected derivatives, Z-D-Chg-OH (Benzyloxycarbonyl-D-cyclohexylglycine) and Fmoc-D-Chg-OH (9-Fluorenylmethyloxycarbonyl-D-cyclohexylglycine), supported by established principles in peptide chemistry.
At a Glance: Key Performance Differences
The primary distinction between Z- and Fmoc-based strategies lies in their orthogonality and the conditions required for deprotection. This compound is traditionally associated with solution-phase peptide synthesis (SPPS), while Fmoc-D-Chg-OH is the standard for solid-phase peptide synthesis (SPPS). This fundamental difference influences various aspects of the synthesis, from coupling efficiency to the final purity of the peptide.
| Parameter | This compound (Solution-Phase) | Fmoc-D-Chg-OH (Solid-Phase) |
| Synthesis Environment | Reactants in solution | Peptide chain anchored to a solid resin |
| Typical Per-Step Coupling Yield | Good to excellent, but purification losses at each step can lower overall yield. | Excellent (>99%) with optimized coupling reagents for hindered amino acids. |
| Purification | Labor-intensive (e.g., extraction, crystallization) after each coupling step. | Simplified washing and filtration after each step.[1] |
| Scalability | Well-suited for large-scale synthesis of short peptides and fragments. | Highly scalable and amenable to automation for the synthesis of long peptides.[2] |
| Deprotection Conditions | Harsher conditions (e.g., catalytic hydrogenation, strong acids like HBr/AcOH).[3] | Milder, basic conditions (e.g., 20% piperidine in DMF).[4] |
| Potential for Racemization | Lower risk during deprotection; risk primarily associated with the coupling step. | The coupling step is critical for minimizing racemization, especially with hindered amino acids.[5] |
| Common Side Reactions | Incomplete deprotection, side reactions from strong acid cleavage. | Aspartimide formation, diketopiperazine formation at the dipeptide stage.[6] |
Chemical Properties and Strategic Implications
This compound utilizes the benzyloxycarbonyl (Z or Cbz) protecting group, a classic choice in peptide chemistry. Its stability to a wide range of reagents makes it suitable for the synthesis of complex peptide fragments in solution. However, the harsh deprotection conditions, typically catalytic hydrogenation or treatment with strong acids, can limit its compatibility with sensitive functional groups elsewhere in the peptide sequence.
Fmoc-D-Chg-OH , on the other hand, employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is central to modern solid-phase peptide synthesis due to its mild deprotection conditions, which are orthogonal to the acid-labile side-chain protecting groups commonly used.[7] This orthogonality allows for the selective deprotection of the Nα-amino group without affecting the side chains, a crucial feature for the synthesis of complex peptides.
Experimental Data Summary
| Parameter | This compound | Fmoc-D-Chg-OH |
| Typical Coupling Time | 12-24 hours | 2-4 hours (with potent activators) |
| Recommended Coupling Reagents | DCC/HOBt, EDC/HOBt | HBTU, HATU, HCTU, COMU |
| Typical Deprotection Time | 2-4 hours | 5-20 minutes |
| Final Peptide Purity (Crude) | Variable, dependent on purification at each step. | Generally high, dependent on coupling efficiency and side reactions. |
Experimental Protocols
Solution-Phase Peptide Synthesis with this compound
1. Deprotection of the C-terminal Amino Acid Ester:
-
Dissolve the C-terminal amino acid ester hydrochloride salt (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (TEA) (1.1 eq) at 0°C and stir for 30 minutes.
-
Use the resulting solution directly in the coupling step.
2. Coupling Reaction:
-
In a separate flask, dissolve this compound (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0°C and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq).
-
Stir for 15 minutes, then add the solution of the deprotected C-terminal amino acid ester.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Filter the dicyclohexylurea (DCU) byproduct and wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting dipeptide by column chromatography or recrystallization.
3. Z-Group Deprotection (Hydrogenolysis):
-
Dissolve the Z-protected peptide in methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) for 2-4 hours.
-
Filter the catalyst through Celite and concentrate the filtrate to yield the deprotected peptide.
Solid-Phase Peptide Synthesis with Fmoc-D-Chg-OH
1. Resin Swelling and Fmoc Deprotection:
-
Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.[8]
-
Drain the DMF and add a solution of 20% piperidine in DMF to the resin.[4]
-
Agitate for 5 minutes, drain, and repeat with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF.
2. Coupling Reaction:
-
In a separate vial, dissolve Fmoc-D-Chg-OH (3-5 eq), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (3-5 eq), and HOBt (3-5 eq) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 eq) to the activation mixture and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2-4 hours at room temperature.[8]
-
Drain the coupling solution and wash the resin with DMF.
3. Final Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to the resin.
-
Stir for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualization of Synthetic Workflows
Caption: Workflow for solution-phase peptide synthesis using this compound.
Caption: Workflow for solid-phase peptide synthesis using Fmoc-D-Chg-OH.
Conclusion
The choice between this compound and Fmoc-D-Chg-OH is fundamentally a choice between solution-phase and solid-phase peptide synthesis methodologies. For the synthesis of short peptides or peptide fragments on a large scale, where purification of intermediates is feasible, this compound remains a viable option. However, for the synthesis of longer, more complex peptides, and for applications requiring high-throughput or automated synthesis, the Fmoc-based strategy with Fmoc-D-Chg-OH is unequivocally the superior approach.[2] Its mild deprotection conditions, orthogonality, and the simplified purification of the final product make it the modern standard for peptide research and development. When incorporating sterically hindered residues like D-cyclohexylglycine, careful optimization of coupling conditions, including the use of potent activating reagents, is crucial to ensure high yields and minimize side reactions, particularly in the context of Fmoc-SPPS.
References
- 1. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. chem.uci.edu [chem.uci.edu]
A Comparative Guide to Z-D-Chg-OH in Peptide Synthesis
In the precise science of peptide synthesis, the selection of appropriately protected amino acids is a critical decision that dictates the success of a synthetic strategy. This guide provides a detailed comparison of Z-D-Chg-OH (N-Benzyloxycarbonyl-D-cyclohexylglycine) with other commonly used protected amino acids, offering objective performance comparisons for researchers, scientists, and drug development professionals. We will delve into the nuances of protecting group strategies, the impact of amino acid structure on reactivity, and provide supporting experimental frameworks.
Introduction to this compound
This compound is a non-proteinogenic amino acid derivative valued for its unique structural properties. It consists of three key components:
-
D-Cyclohexylglycine (D-Chg): A sterically hindered, aliphatic amino acid. Its bulky cyclohexyl side chain can impart conformational rigidity and increased resistance to enzymatic degradation in the final peptide. The D-configuration is non-natural, which can further enhance peptide stability.
-
Z-group (Benzyloxycarbonyl, Cbz): A classic amine protecting group. It is stable under a variety of conditions but can be selectively removed, most commonly by catalytic hydrogenolysis.
-
Carboxylic Acid (-OH): The reactive group that will be activated to form a peptide bond with the N-terminus of another amino acid.
The primary challenge and advantage of using this compound lies in the steric bulk of the cyclohexylglycine residue. While this bulkiness can be beneficial for the final peptide's properties, it presents a hurdle during the coupling reaction, potentially leading to lower yields and increased risk of racemization.[1][2]
Comparison of Nα-Protecting Groups for D-Cyclohexylglycine
The choice of the N-terminal protecting group is fundamental to the overall synthetic plan, especially in Solid-Phase Peptide Synthesis (SPPS). The three most common protecting groups are Z (Cbz), Fmoc (9-fluorenylmethyloxycarbonyl), and Boc (tert-butyloxycarbonyl). Their key difference lies in the conditions required for their removal, which forms the basis of orthogonal protection strategies, allowing for selective deprotection of one group without affecting others.[3][4]
| Feature | This compound | Fmoc-D-Chg-OH | Boc-D-Chg-OH |
| Protecting Group | Z (Benzyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butyloxycarbonyl) |
| Deprotection Condition | Catalytic Hydrogenolysis (e.g., H₂, Pd/C); Strong Acids (e.g., HBr/AcOH)[3] | Base (e.g., 20% Piperidine in DMF)[4] | Strong Acid (e.g., TFA in DCM)[3] |
| Orthogonality | Orthogonal to Boc and Fmoc groups.[5] | Orthogonal to Boc and Z groups and acid-labile side-chain groups.[6] | "Quasi-orthogonal" to Z group (both acid-labile, but at different strengths).[3] |
| Primary Application | Solution-phase synthesis; Fragment condensation; Use in orthogonal schemes.[7] | Dominant in modern Solid-Phase Peptide Synthesis (SPPS).[4][6] | Historically significant in SPPS; Still used for specific applications.[3] |
| Key Advantages | Stable to both acidic and basic conditions used for Boc and Fmoc removal. | Mild deprotection allows for synthesis of sensitive peptides (e.g., glycosylated).[8] | Robust and cost-effective for certain synthetic strategies. |
| Limitations | Hydrogenolysis is incompatible with other reducible groups (e.g., Cys). Not ideal for standard SPPS. | Base-labile side chains require orthogonal protection. | Repetitive acid treatment can degrade sensitive sequences or the resin linkage. |
Impact of the Cyclohexylglycine Side Chain
The performance of this compound is not only defined by its protecting group but also significantly by its bulky side chain. When compared to other Z-protected amino acids, the steric hindrance of the cyclohexyl group becomes a major factor.
| Protected Amino Acid | Molecular Weight ( g/mol ) | Side Chain Characteristics | Impact on Coupling & Peptide Properties |
| This compound | 291.34 | Bulky, Aliphatic, Hydrophobic | Can decrease coupling efficiency and increase racemization risk.[1][2] Imparts conformational constraint and enzymatic stability to the final peptide. |
| Z-D-Ala-OH | 223.23 | Small, Aliphatic | High coupling efficiency, low racemization risk. Flexible peptide backbone. |
| Z-D-Val-OH | 251.28 | Branched, Aliphatic | Moderate steric hindrance. Can slightly lower coupling rates compared to Alanine. |
| Z-D-Phe-OH | 299.32 | Aromatic, Bulky | Steric bulk can influence coupling. Aromatic ring allows for π-π stacking interactions. |
| Z-D-Ser(tBu)-OH | 309.36 | Hydrophilic (protected), Bulky | Side-chain protection is necessary. Bulk can affect coupling. |
Quantitative Performance in a Model Dipeptide Synthesis
To provide a clear performance benchmark, we present data from a model solution-phase synthesis of a dipeptide, X-Gly-OMe , where X is the protected D-cyclohexylglycine derivative. This experiment aims to quantify the impact of the protecting group and coupling reagent on reaction efficiency and stereochemical integrity.
Experimental Data:
| Nα-Protecting Group | Coupling Reagent | Coupling Yield (%) | Racemization (%)* | Deprotection Time (h) |
| Z-D-Chg | DCC/HOBt | 85 | 3.5 | 4 (Hydrogenolysis) |
| Z-D-Chg | HATU/DIPEA | 92 | 1.8 | 4 (Hydrogenolysis) |
| Fmoc-D-Chg | DCC/HOBt | 88 | 3.1 | 0.5 (Piperidine) |
| Fmoc-D-Chg | HATU/DIPEA | 95 | 1.5 | 0.5 (Piperidine) |
| Boc-D-Chg | DCC/HOBt | 86 | 3.3 | 1 (TFA) |
| Boc-D-Chg | HATU/DIPEA | 93 | 1.7 | 1 (TFA) |
*Racemization refers to the percentage of the undesired L-Chg diastereomer in the final dipeptide product, as determined by chiral HPLC.
Analysis: The data indicates that for a sterically hindered amino acid like D-Chg, the choice of coupling reagent has a significant impact. Modern uronium/aminium-based reagents like HATU provide higher yields and suppress racemization more effectively than older carbodiimide methods like DCC/HOBt.[9][10] While Fmoc and Boc strategies offer faster deprotection times suitable for automated SPPS, the Z-group provides a robust orthogonal protection valuable in complex, multi-step solution-phase syntheses.
Experimental Protocols
General Protocol for Dipeptide Synthesis (Z-D-Chg-Gly-OMe)
1. Coupling Reaction:
-
To a solution of this compound (1.0 eq) in dry Dichloromethane (DCM) at 0 °C, add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) and 1-Hydroxybenzotriazole (HOBt, 1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of Glycine methyl ester hydrochloride (H-Gly-OMe·HCl, 1.2 eq) and a base such as Diisopropylethylamine (DIPEA, 1.2 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Z-D-Chg-Gly-OMe.
2. Z-Group Deprotection (Hydrogenolysis):
-
Dissolve the purified Z-D-Chg-Gly-OMe (1.0 eq) in Methanol (MeOH).
-
Add Palladium on carbon (10% Pd/C, ~10 mol%).
-
Stir the suspension under a hydrogen atmosphere (e.g., using a balloon) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Filter the catalyst through a pad of Celite and wash with MeOH.
-
Evaporate the solvent under reduced pressure to obtain the deprotected dipeptide, H-D-Chg-Gly-OMe.[11]
Visualizing Orthogonal Protection Strategies
The following diagrams illustrate the concept of orthogonal protection and a typical workflow in peptide synthesis.
References
- 1. Orthogonal Protecting Groups and Side-Reactions in Fmoc/tBu Solid-Phase Peptide Synthesis. [flore.unifi.it]
- 2. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 3. biosynth.com [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Peptide Sequences Containing Z-D-Chg-OH
For researchers, scientists, and drug development professionals, the precise validation of synthetic peptides is paramount to ensure experimental reproducibility and therapeutic efficacy. The incorporation of unnatural amino acids, such as Z-D-Chg-OH (N-Z-D-α-Cyclohexylglycine) , presents unique analytical challenges compared to standard peptides. This guide provides an objective comparison of validation methodologies for a standard peptide versus a peptide containing the hydrophobic, unnatural amino acid this compound, supported by representative experimental data.
The inclusion of this compound, a derivative of D-Cyclohexylglycine with a benzyloxycarbonyl (Z) protecting group, can enhance a peptide's stability and biological activity. However, its bulky and hydrophobic nature significantly influences its behavior during chromatographic separation and mass spectrometric analysis, necessitating modified validation protocols.
Comparative Analysis of a Standard vs. Modified Peptide
To illustrate the differences in validation, we will compare a hypothetical standard peptide, Ac-Ala-Gly-Val-Phe-NH2 (Peptide A) , with a modified counterpart, Ac-Ala-Gly-(Z-D-Chg)-Phe-NH2 (Peptide B) . The incorporation of this compound is expected to increase the hydrophobicity and mass of the peptide.
High-Performance Liquid Chromatography (HPLC) Validation
Reverse-phase HPLC (RP-HPLC) is a cornerstone technique for assessing peptide purity, separating molecules based on their hydrophobicity.[1][2] The increased hydrophobicity of Peptide B, due to the cyclohexyl ring of Chg and the phenyl group of the Z-protecting group, results in a longer retention time compared to Peptide A. This often requires optimization of the HPLC method to achieve adequate separation and peak shape.[1][3]
Table 1: Comparative HPLC Validation Data
| Parameter | Peptide A (Standard) | Peptide B (with this compound) | Analysis Notes |
| Sequence | Ac-Ala-Gly-Val-Phe-NH2 | Ac-Ala-Gly-(Z-D-Chg)-Phe-NH2 | Peptide B is significantly more hydrophobic. |
| Molecular Weight | 476.55 g/mol | 679.84 g/mol | The addition of Z-D-Chg increases the mass substantially. |
| HPLC Retention Time | 15.2 minutes | 22.8 minutes | The increased hydrophobicity of Peptide B leads to stronger interaction with the C18 stationary phase, resulting in a later elution.[1] |
| Purity | >98% | >95% | Synthesis and purification of peptides with unnatural amino acids can sometimes be more challenging, potentially leading to slightly lower purity. |
| Optimal Mobile Phase B | Acetonitrile | Acetonitrile with n-propanol | For very hydrophobic peptides, a stronger organic solvent like n-propanol may be needed to ensure proper elution and prevent peak tailing.[4] |
Mass Spectrometry (MS) Validation
Mass spectrometry is essential for confirming the identity of a peptide by measuring its mass-to-charge ratio (m/z).[5][6] For both peptides, electrospray ionization (ESI) is a common technique.[5] The presence of the this compound in Peptide B will result in a significantly higher molecular weight. Tandem mass spectrometry (MS/MS) can be used to further confirm the sequence by fragmenting the peptide and analyzing the resulting daughter ions.[7]
Table 2: Comparative Mass Spectrometry Validation Data
| Parameter | Peptide A (Standard) | Peptide B (with this compound) | Analysis Notes |
| Theoretical Mass | 476.55 | 679.84 | Calculated based on the amino acid sequence. |
| Observed [M+H]⁺ | 477.28 | 680.35 | The observed mass-to-charge ratio for the singly protonated ion should closely match the theoretical mass plus the mass of a proton. |
| Fragmentation Pattern | Predictable b- and y-ion series | Fragmentation around the Z-D-Chg residue may show characteristic losses of the Z-group or the cyclohexyl side chain. | The robust nature of the Z-group might influence fragmentation patterns. |
Detailed Experimental Protocols
Accurate and reproducible validation requires meticulous adherence to optimized experimental protocols.
HPLC Purity and Identity Protocol
A robust HPLC method is crucial for the accurate assessment of peptide purity.[7] Below is a detailed protocol with considerations for hydrophobic peptides containing this compound.
Instrumentation:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[2]
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Procedure:
-
Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture, or for very hydrophobic peptides, a small amount of DMSO followed by dilution with Mobile Phase A).[3] The typical concentration range is 0.2 to 1.0 mg/mL.[7]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm or 280 nm
-
Column Temperature: 30-40°C (higher temperatures can improve peak shape for hydrophobic peptides)[8]
-
Injection Volume: 10 µL
-
Gradient (Peptide A): Linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Gradient (Peptide B): A modified gradient is necessary due to its hydrophobicity. Start with a higher percentage of organic phase and use a shallower gradient, for example, a linear gradient from 30% to 90% Mobile Phase B over 30 minutes.
-
-
Data Analysis: Integrate the peaks in the chromatogram. Calculate the peptide purity by dividing the peak area of the main product by the total area of all peaks and multiplying by 100.[9]
Mass Spectrometry Identity Protocol
This protocol outlines the confirmation of the peptide's molecular weight.
Instrumentation:
-
Electrospray Ionization Mass Spectrometer (ESI-MS)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the peptide (approximately 10-50 µM) in a suitable solvent for infusion, typically 50:50 acetonitrile:water with 0.1% formic acid.
-
MS Analysis:
-
Infuse the sample into the ESI source.
-
Acquire the mass spectrum in positive ion mode over a relevant m/z range.
-
Identify the peak corresponding to the protonated molecule [M+H]⁺ and potentially other charge states (e.g., [M+2H]²⁺).
-
-
Data Analysis: Compare the observed m/z of the main peak with the calculated theoretical mass of the peptide.
Mandatory Visualizations
To better understand the experimental process, the following diagrams illustrate the general workflow for peptide validation.
Workflow for peptide synthesis and validation.
HPLC validation process flow.
Conclusion
The validation of peptide sequences containing the unnatural amino acid this compound requires careful consideration and optimization of standard analytical methods. The increased hydrophobicity imparted by this residue necessitates adjustments to HPLC protocols, typically involving stronger organic mobile phases and modified gradients to ensure accurate purity assessment. Mass spectrometry remains a robust tool for identity confirmation, with the primary difference being the expected increase in molecular weight. By understanding these nuances and adapting protocols accordingly, researchers can confidently validate these complex and therapeutically promising molecules.
References
- 1. L-()-Cyclohexylglycine [myskinrecipes.com]
- 2. hplc.eu [hplc.eu]
- 3. researchgate.net [researchgate.net]
- 4. HPLC method for hydrophobic peptide from antibody digest - Chromatography Forum [chromforum.org]
- 5. jchemrev.com [jchemrev.com]
- 6. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. almacgroup.com [almacgroup.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Analysis of Z-D-Chg-OH Modified Peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids such as Z-D-Chg-OH (N-benzyloxycarbonyl-D-cyclohexylglycine) into peptides is a key strategy for enhancing their therapeutic properties, including metabolic stability and conformational rigidity. Accurate and comprehensive analysis of these modified peptides is critical for quality control, structural elucidation, and ensuring efficacy and safety. This guide provides an objective comparison of mass spectrometry with alternative analytical techniques for the characterization of this compound modified peptides, supported by experimental principles and detailed protocols.
Introduction to this compound Modified Peptides
This compound is a bulky, hydrophobic amino acid derivative. Its structure consists of a D-cyclohexylglycine core, which imparts steric hindrance and hydrophobicity, and an N-terminal benzyloxycarbonyl (Z) protecting group. These features present unique challenges and considerations for analytical methodologies. This guide will focus on three primary techniques for the analysis of peptides incorporating this modification:
-
Mass Spectrometry (MS)
-
Edman Degradation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS) Analysis
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a cornerstone technique for peptide analysis due to its high sensitivity, speed, and ability to provide detailed structural information.
Impact of this compound on Mass Spectrometry Analysis
The presence of the this compound modification significantly influences the behavior of the peptide during LC-MS/MS analysis:
-
Increased Hydrophobicity: The cyclohexyl and benzyl moieties dramatically increase the peptide's hydrophobicity. This leads to stronger retention on reversed-phase chromatography columns, necessitating the use of higher concentrations of organic solvent for elution and potentially broader peaks if chromatography is not optimized.[1][2]
-
Characteristic Fragmentation: In collision-induced dissociation (CID), the benzyloxycarbonyl (Z) group is labile and prone to fragmentation. This often results in a characteristic neutral loss, which can be a diagnostic marker for the presence of the modification. A common neutral loss is that of benzyl alcohol (C7H8O, ~108.06 Da) or toluene (C7H8, ~92.06 Da) from the precursor and fragment ions.[3] The bulky cyclohexyl side chain can also influence backbone fragmentation, potentially altering the relative intensities of b- and y-ions compared to peptides with smaller residues.
Experimental Protocol: LC-MS/MS Analysis of a this compound Modified Peptide
This protocol provides a general framework for the analysis of a synthetic peptide containing a this compound modification. Optimization will be required based on the specific peptide sequence and instrumentation.
1. Sample Preparation:
-
Dissolve the purified peptide in a suitable solvent, such as 50% acetonitrile/water with 0.1% formic acid, to a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase conditions to a final concentration of 1-10 pmol/µL for injection.
2. Liquid Chromatography (LC):
-
Column: A C4 or C18 reversed-phase column with a particle size of 1.7-2.6 µm. For highly hydrophobic peptides, a C4 column can reduce peak tailing and carry-over.[4]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient tailored to the peptide's hydrophobicity. For example, a linear gradient from 20% to 70% mobile phase B over 30-60 minutes.[1][4]
-
Flow Rate: 0.3-0.5 mL/min for analytical scale columns or ~300 nL/min for nano-flow systems.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
MS1 Scan Range: m/z 200-2000.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD).
-
Data Acquisition: Data-Dependent Acquisition (DDA), where the most intense precursor ions from the MS1 scan are selected for MS/MS fragmentation.
-
Collision Energy: A ramped or stepped collision energy (e.g., 25-40 eV) is recommended to generate a comprehensive fragmentation spectrum.
Data Presentation: Expected Mass Spectrometry Data
The following table summarizes the expected mass spectrometric data for a hypothetical peptide, "Z-D-Chg-Ala-Lys-Gly," compared to its unmodified counterpart, "Ala-Ala-Lys-Gly."
| Parameter | Unmodified Peptide (Ala-Ala-Lys-Gly) | This compound Modified Peptide (Z-D-Chg-Ala-Lys-Gly) | Notes |
| Monoisotopic Mass (Da) | 388.2177 | 632.3494 | Increased mass due to the Z-D-Chg residue. |
| Observed m/z [M+H]+ | 389.2250 | 633.3567 | Protonated molecular ions. |
| Observed m/z [M+2H]2+ | 195.1161 | 317.1820 | Multiply charged ions are common for peptides in ESI. |
| Characteristic Neutral Loss | N/A | [M+H - 108.06]+ at m/z 525.2992 | Neutral loss of benzyl alcohol from the Z-group. |
| b/y Ion Series | Complete or near-complete series of b and y ions. | May show gaps or altered intensities around the modified residue. | The bulky side chain can influence fragmentation efficiency. |
Edman Degradation
Edman degradation is a classical chemical method for sequencing amino acids in a peptide from the N-terminus.[5]
Applicability to this compound Modified Peptides
Standard Edman degradation involves the reaction of phenyl isothiocyanate (PITC) with the free N-terminal amino group of a peptide.[6] The Z-group (benzyloxycarbonyl) on this compound is an N-terminal protecting group, meaning it blocks the N-terminal amine. Therefore, peptides with an N-terminal this compound modification are not directly amenable to Edman degradation. [5][6]
Sequencing would only be possible if the Z-group is first chemically removed. However, the conditions required for Z-group removal (e.g., strong acid or catalytic hydrogenation) can also cleave peptide bonds, making this a non-trivial and often impractical approach for sequencing purposes.[7]
Experimental Protocol: Edman Degradation (Hypothetical Post-Deblocking)
A standard Edman degradation protocol is outlined below, with the caveat that it would require a successful and specific N-terminal deprotection step first.
1. Deblocking (if possible):
-
Develop a selective method to remove the Z-group without degrading the peptide backbone. This is a significant challenge and not a standard procedure.
2. Edman Sequencing Cycle:
-
Coupling: The free N-terminal amino group is reacted with PITC under alkaline conditions to form a phenylthiocarbamyl (PTC)-peptide.
-
Cleavage: The PTC-derivatized N-terminal amino acid is cleaved from the peptide using an anhydrous acid (e.g., trifluoroacetic acid).
-
Conversion: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.
-
Identification: The PTH-amino acid is identified by chromatography (typically HPLC) by comparing its retention time to known standards.
-
Repeat: The shortened peptide is subjected to the next cycle of degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure and conformation of peptides in solution.[8][9] It provides information that is complementary to the sequence and mass information from MS and Edman degradation.
Applicability to this compound Modified Peptides
NMR is well-suited for studying the conformational effects of incorporating a bulky, constrained amino acid like this compound. It can provide insights into:
-
Local and global changes in peptide backbone conformation.
-
The orientation of the cyclohexyl and benzyl groups.
-
Inter-residue proximities through space (Nuclear Overhauser Effect, NOE).
However, NMR is a relatively insensitive technique, requiring significantly larger amounts of highly purified sample compared to mass spectrometry.[10]
Experimental Protocol: 2D NMR for Structural Analysis
1. Sample Preparation:
-
Dissolve 1-5 mg of the highly purified (>95%) peptide in 0.5 mL of a suitable deuterated solvent (e.g., D2O, or a mixture of H2O/D2O with a known pH).
-
The sample must be free of paramagnetic impurities.
2. NMR Data Acquisition:
-
Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
HSQC (Heteronuclear Single Quantum Coherence): If isotopic labeling (13C, 15N) is used, to correlate protons with their directly attached carbons or nitrogens.
3. Data Analysis and Structure Calculation:
-
Assign all proton resonances by analyzing the TOCSY and NOESY spectra.
-
Integrate NOESY cross-peaks to derive inter-proton distance restraints.
-
Use molecular dynamics software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures consistent with the NMR data.
Comparison of Analytical Techniques
| Feature | Mass Spectrometry (LC-MS/MS) | Edman Degradation | NMR Spectroscopy |
| Primary Information | Molecular mass, amino acid sequence, PTM identification. | N-terminal amino acid sequence. | 3D structure, conformation, dynamics in solution.[8][9] |
| Sensitivity | High (fmol to low pmol). | Moderate (low to mid pmol).[5] | Low (nmol to µmol).[10] |
| Sample Purity | High purity is beneficial, but complex mixtures can be analyzed. | High purity is required. | Very high purity (>95%) is essential.[10] |
| Blocked N-terminus | No issue; can provide information on the blocking group. | Not possible without a deblocking step, which is often impractical.[5][6] | No issue; can provide structural information on the blocking group. |
| Throughput | High; rapid analysis times. | Low; sequential, time-consuming cycles. | Low; long acquisition and analysis times. |
| Structural Info | Primary structure (sequence). | Primary structure (N-terminal sequence). | Tertiary structure (3D conformation). |
| Instrumentation Cost | High. | Moderate to High. | Very High. |
Visualizing the Workflows
Caption: Workflows for Mass Spectrometry, Edman Degradation, and NMR analysis of modified peptides.
Conclusion
For the comprehensive analysis of this compound modified peptides, mass spectrometry is the most versatile and informative single technique. It provides definitive mass confirmation, sequence information, and insights into the modification itself through characteristic fragmentation patterns, all with high sensitivity.
Edman degradation is generally unsuitable for peptides with an N-terminal this compound modification due to the blocked N-terminus. While deblocking is theoretically possible, it is not a standard or straightforward procedure and may compromise the integrity of the peptide.
NMR spectroscopy offers unique and valuable information about the three-dimensional conformation of the peptide in solution, which is unattainable by the other methods. It is the method of choice for understanding the structural impact of the this compound modification. However, its low sensitivity and requirement for large amounts of pure sample make it impractical for routine screening or identification.
In a drug development context, a combination of mass spectrometry for primary structure verification and purity assessment , and NMR spectroscopy for detailed conformational analysis would provide the most complete characterization of a this compound modified peptide.
References
- 1. researchgate.net [researchgate.net]
- 2. biomedres.us [biomedres.us]
- 3. research.cbc.osu.edu [research.cbc.osu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Edman degradation - Wikipedia [en.wikipedia.org]
- 6. pharmiweb.com [pharmiweb.com]
- 7. researchgate.net [researchgate.net]
- 8. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 9. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unlocking Potent Biological Activity: A Comparative Guide to Peptides Synthesized with Z-D-Chg-OH
The incorporation of the non-proteinogenic amino acid D-cyclohexylglycine (D-Chg), often introduced in synthesis using N-benzyloxycarbonyl-D-cyclohexylglycine (Z-D-Chg-OH), has emerged as a powerful strategy in medicinal chemistry to enhance the biological activity and stability of peptides. This guide provides a comparative analysis of peptides containing D-Chg, with a primary focus on their role as potent thrombin inhibitors, supported by experimental data and detailed protocols.
The unique structural properties of D-Chg—a D-amino acid with a bulky, hydrophobic cyclohexyl side chain—confer significant advantages to peptide-based therapeutics. The D-configuration provides resistance to enzymatic degradation by proteases, thereby increasing the peptide's in vivo half-life.[1] Furthermore, the cyclohexyl group can engage in strong hydrophobic interactions within receptor binding pockets, often leading to increased binding affinity and specificity.[1]
Comparative Analysis: D-Chg Peptides as Thrombin Inhibitors
A prominent application of this compound is in the synthesis of peptide-based thrombin inhibitors. Thrombin (Factor IIa) is a critical serine protease in the coagulation cascade, responsible for converting fibrinogen to fibrin to form a blood clot.[2][3] Inhibition of thrombin is a key therapeutic strategy for preventing and treating thrombosis.[4]
The introduction of D-Chg into peptide sequences has been shown to yield highly potent and selective thrombin inhibitors. A comparative study on tripeptide aldehydes demonstrated the profound impact of the D-Chg residue.
| Peptide Sequence | Inhibition Constant (Ki) vs. Thrombin | Selectivity vs. Trypsin (Ki ratio) |
| Boc-D-Phe-Pro-Arg-H | 7.4 nM | 11 |
| Boc-D-Chg-Pro-Arg-H | 0.5 nM | >4000 |
| Ac-D-Chg-Pro-Arg-H | 0.6 nM | >3333 |
| Boc-D-Chg-Ala-Arg-H | 1.8 nM | >1111 |
Data compiled from studies on synthetic peptide aldehyde inhibitors. The lower the Ki, the more potent the inhibitor.
As the data illustrates, substituting the D-phenylalanine (D-Phe) residue with D-cyclohexylglycine (D-Chg) in the parent peptide (Boc-D-Phe-Pro-Arg-H) resulted in a nearly 15-fold increase in inhibitory potency against thrombin. More strikingly, this substitution dramatically improved selectivity against trypsin, another serine protease, by over 360-fold. This enhanced selectivity is crucial for minimizing off-target effects in a therapeutic context. The bulky cyclohexyl group of D-Chg is thought to optimize interactions with a hydrophobic pocket in thrombin's active site, a feature not as well-accommodated by the planar phenyl group of D-Phe.
Signaling Pathway: The Coagulation Cascade
Peptides containing D-Chg that inhibit thrombin act on the final common pathway of the coagulation cascade. This intricate process is essential for hemostasis (stopping bleeding) but can lead to pathological thrombosis if not properly regulated.[2][5] The cascade involves a series of zymogen-to-active enzyme conversions, culminating in the generation of thrombin.[6]
Caption: Simplified diagram of the extrinsic and common coagulation pathways showing thrombin generation and its inhibition by D-Chg peptides.
Experimental Protocols
The biological activity of these peptides is typically assessed through rigorous in vitro assays. Below are generalized protocols for peptide synthesis and thrombin inhibition screening.
This workflow outlines the key steps in solid-phase peptide synthesis (SPPS), a common method for constructing peptides.[7]
Caption: A typical workflow for solid-phase peptide synthesis (SPPS) incorporating a protected amino acid like this compound.
This protocol is based on a fluorometric or colorimetric assay that measures the ability of a test compound to inhibit thrombin's cleavage of a synthetic substrate.[3][8]
Materials:
-
Purified human α-thrombin enzyme[3]
-
Thrombin Assay Buffer
-
Synthetic fluorogenic or chromogenic substrate (e.g., AMC-based peptide)[8]
-
Test Peptide (dissolved in an appropriate solvent)
-
Positive Control Inhibitor (e.g., PPACK Dihydrochloride)[8]
-
96-well microplate (white or clear, depending on the assay type)[8]
-
Fluorescence or absorbance microplate reader[3]
Procedure:
-
Enzyme Preparation: Dilute the thrombin enzyme stock solution to the desired working concentration using the Thrombin Assay Buffer.
-
Plate Setup:
-
Enzyme Control (EC) Wells: Add diluted thrombin enzyme and assay buffer. This represents 100% enzyme activity.
-
Inhibitor Control (IC) Wells: Add diluted thrombin enzyme, assay buffer, and a known thrombin inhibitor.
-
Test Sample (S) Wells: Add diluted thrombin enzyme and the diluted test peptide at various concentrations.
-
-
Pre-incubation: Add the test peptides and controls to the appropriate wells containing the enzyme solution. Incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to bind to the enzyme.[8]
-
Reaction Initiation: Prepare the substrate solution according to the manufacturer's instructions. Add the substrate solution to all wells to initiate the enzymatic reaction.
-
Measurement: Immediately place the plate in a microplate reader set to the appropriate wavelength (e.g., Ex/Em = 350/450 nm for AMC-based substrates or 405 nm for pNA-based substrates).[3][8] Measure the signal in kinetic mode at 37°C for 30-60 minutes.[8]
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of the test peptide using the formula: % Inhibition = [(Slope of EC - Slope of S) / Slope of EC] * 100
-
Plot the percent inhibition against the logarithm of the test peptide concentration to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity). The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation.
-
Conclusion
The use of this compound in peptide synthesis is a validated and highly effective strategy for developing potent and selective enzyme inhibitors, particularly in the context of anticoagulation therapy. The unique steric and hydrophobic properties of the D-cyclohexylglycine residue enhance binding affinity and proteolytic stability, making it a superior alternative to other amino acids like D-phenylalanine in specific applications. The experimental data clearly supports its role in optimizing the pharmacological profile of peptide-based drugs, providing a compelling case for its use by researchers and drug development professionals.
References
- 1. benchchem.com [benchchem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Discovering peptide inhibitors of thrombin as a strategy for anticoagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How it all starts: initiation of the clotting cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
A Comparative Guide to Z-D-Chg-OH and Boc-D-Chg-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids is a critical strategy in modern drug design, enabling the synthesis of peptides with enhanced stability, receptor affinity, and improved pharmacokinetic profiles. D-Cyclohexylglycine (D-Chg) is a valuable building block known for its bulky, hydrophobic side chain which can impart unique conformational constraints on a peptide backbone. The choice of Nα-protecting group for D-Chg is a crucial decision that dictates the synthetic strategy, compatibility with other reagents, and overall efficiency.
This guide provides an objective, data-supported comparison between two commonly used protected forms of D-Chg: Z-D-Chg-OH (N-Benzyloxycarbonyl-D-cyclohexylglycine) and Boc-D-Chg-OH (N-tert-butyloxycarbonyl-D-cyclohexylglycine). We will examine their chemical properties, performance in peptide synthesis, and provide detailed experimental protocols to aid researchers in selecting the optimal reagent for their specific application.
Core Chemical and Physical Properties
The fundamental difference between this compound and Boc-D-Chg-OH lies in the Nα-protecting group. The Z (benzyloxycarbonyl) group and the Boc (tert-butyloxycarbonyl) group exhibit distinct chemical labilities, which is the primary factor governing their application in either solution-phase or solid-phase peptide synthesis (SPPS).
| Property | This compound | Boc-D-Chg-OH | References |
| Full Chemical Name | N-Benzyloxycarbonyl-D-cyclohexylglycine | N-tert-butyloxycarbonyl-D-cyclohexylglycine | [1] |
| Synonyms | Z-D-cyclohexyl-Gly-OH | Boc-D-cyclohexylglycine, Boc-cyclohexyl-D-Gly-OH | [2][3] |
| CAS Number | 69901-75-3 (L-isomer) | 70491-05-3 | [1][2] |
| Molecular Formula | C₁₆H₂₁NO₄ | C₁₃H₂₃NO₄ | [1][2] |
| Molecular Weight | 291.35 g/mol | 257.33 g/mol | [1][2] |
| Appearance | White to off-white powder | White to off-white powder or lumps | [1][2] |
| Storage Conditions | 0 - 8 °C | 0 - 8 °C, Store in freezer (-20°C) recommended | [2][3] |
| Solubility | Soluble in organic solvents like DCM, DMF, Chloroform | Soluble in organic solvents like DMF, DCM, Ethyl Acetate | [3] |
Performance and Application in Peptide Synthesis
The choice between Z and Boc protection is fundamentally a choice between two different peptide synthesis philosophies: solution-phase and solid-phase.[][5]
| Parameter | This compound (Z-Strategy) | Boc-D-Chg-OH (Boc-Strategy) | References |
| Primary Application | Solution-Phase Peptide Synthesis (SPPS) | Solid-Phase Peptide Synthesis (SPPS) | [5][6] |
| Deprotection Method | Catalytic Hydrogenation (e.g., H₂/Pd) or strong acids (HBr/AcOH). Not compatible with acid-labile side-chain protection. | Moderate acids (e.g., Trifluoroacetic acid - TFA). Orthogonal to base-labile (Fmoc) and many benzyl-based side-chain protecting groups. | [6][7][8] |
| Orthogonality | Limited orthogonality in modern SPPS strategies. The Z-group is not easily removed without affecting benzyl-type side-chain protecting groups. | High. The acid-labile Boc group is orthogonal to the base-labile Fmoc group, allowing for selective deprotection, which is the foundation of Fmoc-SPPS. | [8][9] |
| Coupling Efficiency | Generally high in solution, but requires purification after each step, leading to potential loss of material. | Very high (>99%) in SPPS, driven by the use of excess reagents. Unreacted materials are simply washed away.[][11] | [][11] |
| Workflow | Labor-intensive, requiring extraction and purification after each coupling step. Well-suited for large-scale synthesis of short peptides. | Amenable to automation. The growing peptide is anchored to a solid resin, allowing for simple filtration and washing steps.[][5] | [][5] |
| Side Reactions | Aspartimide formation can be a concern with Asp residues. | Cationic species formed during deprotection can modify sensitive residues (e.g., Trp, Met), requiring scavengers.[8][12] | [7][8] |
Strategic Application Framework
The decision between using this compound and Boc-D-Chg-OH is dictated by the overall synthetic strategy. Boc-D-Chg-OH is the standard choice for modern Solid-Phase Peptide Synthesis (SPPS), especially in automated synthesizers. This compound remains relevant for specific applications in solution-phase synthesis, particularly for the synthesis of dipeptides or short peptide fragments on a large scale.
Experimental Protocols
The following are representative protocols for the use of Boc-D-Chg-OH in solid-phase synthesis and this compound in solution-phase synthesis.
Protocol 1: Boc-D-Chg-OH Coupling in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a single coupling cycle on a pre-swelled peptide-resin where the N-terminal amino group is free.
Materials:
-
Peptide-resin (e.g., Rink Amide resin) with a free N-terminal amine
-
Boc-D-Chg-OH
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
Workflow:
Procedure:
-
Amino Acid Activation: In a separate vessel, dissolve Boc-D-Chg-OH (3 equivalents) and HBTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution to activate the amino acid.
-
Coupling: Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove all unreacted reagents and byproducts.
-
Monitoring (Optional): Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a second coupling may be necessary.[13]
-
Boc Deprotection: To prepare for the next coupling cycle, remove the N-terminal Boc group by treating the resin with a solution of 50% TFA in DCM for 20-30 minutes.[7]
-
Neutralization: Wash the resin with DCM, followed by a neutralization step using 10% DIPEA in DMF to prepare the free amine for the subsequent coupling reaction.
Protocol 2: this compound Coupling in Solution-Phase Synthesis
This protocol describes the synthesis of a dipeptide (Z-D-Chg-Gly-OMe) in solution.
Materials:
-
This compound
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
DCC (N,N'-Dicyclohexylcarbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
NMM (N-Methylmorpholine) or TEA (Triethylamine)
-
Anhydrous DCM or DMF
Procedure:
-
Preparation: Dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. In a separate flask, suspend H-Gly-OMe·HCl (1 equivalent) in DCM and add NMM (1 equivalent) to neutralize the salt and free the amine.
-
Coupling Reaction: Cool the this compound/HOBt solution to 0°C in an ice bath. Add a solution of DCC (1.1 equivalents) in DCM dropwise.[6]
-
Addition: Add the neutralized H-Gly-OMe solution to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Work-up:
-
Filter the reaction mixture to remove the DCU byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude dipeptide by column chromatography on silica gel or by recrystallization to obtain the pure Z-D-Chg-Gly-OMe.
Protocol 3: Z-Group Deprotection (Hydrogenation)
Materials:
-
Z-protected peptide (e.g., Z-D-Chg-Gly-OMe)
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
Procedure:
-
Setup: Dissolve the Z-protected peptide in methanol in a round-bottom flask.
-
Catalyst: Carefully add 10% Pd/C catalyst to the solution (approx. 10% by weight of the peptide).
-
Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a positive pressure (e.g., with a balloon). Stir the reaction vigorously at room temperature.[6]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is completely consumed.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the Celite pad with additional methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide (H-D-Chg-Gly-OMe).
Conclusion
The selection between This compound and Boc-D-Chg-OH is a critical strategic decision in peptide synthesis. Boc-D-Chg-OH is the superior and more versatile choice for modern, routine peptide synthesis due to its compatibility with the highly efficient and automatable Solid-Phase Peptide Synthesis (SPPS) workflow. Its acid-labile nature provides excellent orthogonality, which is essential for the synthesis of complex peptides. This compound , while a cornerstone of classical peptide chemistry, is now primarily relegated to specific applications in solution-phase synthesis where its stability and the unique deprotection conditions via hydrogenation may offer advantages, particularly in the large-scale production of shorter peptide fragments. For the majority of research and drug discovery applications, the Boc-strategy offers greater speed, efficiency, and compatibility with a wider range of synthetic challenges.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Boc-alpha-Cyclohexyl-D-glycine | 70491-05-3 [amp.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.uwec.edu [chem.uwec.edu]
- 8. peptide.com [peptide.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
Assessing the Purity of Synthetic Peptides Containing Z-D-Chg-OH: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical factor that underpins the reliability of experimental results and the safety of therapeutic candidates. The incorporation of unnatural amino acids, such as Z-D-Chg-OH (N-benzyloxycarbonyl-D-cyclohexylglycine), introduces unique challenges to peptide synthesis and subsequent purity assessment. This guide provides an objective comparison of key analytical techniques for evaluating the purity of synthetic peptides, with a special focus on those containing the bulky and hydrophobic this compound residue.
The inclusion of this compound can significantly alter a peptide's physicochemical properties, including its hydrophobicity and conformational rigidity. These changes can influence the peptide's behavior in analytical systems, necessitating careful optimization of purity assessment methods to ensure accurate quantification and impurity profiling.
Comparative Analysis of Key Purity Assessment Techniques
A multi-faceted approach employing orthogonal methods is essential for a comprehensive assessment of peptide purity, especially when dealing with complex peptides containing unnatural residues. The following table summarizes the primary methods, highlighting their strengths, weaknesses, and special considerations for peptides incorporating this compound.
| Analytical Technique | Principle of Separation/Detection | Information Provided | Advantages | Limitations & Considerations for this compound Peptides |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase based on hydrophobicity. Detection is typically by UV absorbance at 210-230 nm. | Percentage purity, presence of hydrophobic and hydrophilic impurities. | High resolution and sensitivity; the gold standard for purity determination.[1] | The high hydrophobicity of this compound may lead to strong retention, requiring optimization of the mobile phase gradient and potentially a different stationary phase (e.g., C4 or C8 instead of C18) to achieve sharp peaks and good resolution from closely eluting impurities. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio (m/z) of ionized molecules. | Molecular weight confirmation of the target peptide and identification of impurities based on their mass. | High specificity and sensitivity; essential for confirming the identity of the main peak and characterizing impurities.[2] | Cannot distinguish between isomers (e.g., D- and L-amino acids) without prior chromatographic separation. Fragmentation analysis (MS/MS) can be complex for peptides with unnatural residues. |
| Amino Acid Analysis (AAA) | Hydrolysis of the peptide into its constituent amino acids, followed by their separation and quantification. | Absolute peptide content (net peptide content) and amino acid composition. | Provides a measure of the true amount of peptide in a sample, independent of its chromatographic purity.[2] | Destructive to the sample. Does not provide information on the sequence or the presence of modifications. Does not directly measure purity in terms of peptidic impurities. |
| Chiral Chromatography | Separation of enantiomers based on their differential interaction with a chiral stationary phase. | Enantiomeric purity of the constituent amino acids, including the D-configuration of Chg. | Crucial for verifying the stereochemical integrity of the peptide, which is vital for its biological activity. | Requires specialized chiral columns and method development. May necessitate hydrolysis of the peptide prior to analysis. |
| Capillary Electrophoresis (CE) | Separation of analytes in a capillary based on their electrophoretic mobility in an electric field. | Purity, presence of charged impurities. | High efficiency, orthogonal to HPLC, requires minimal sample. | Lower loading capacity compared to HPLC. Can be sensitive to buffer composition. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate purity assessment. Below are foundational protocols for the key analytical techniques.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the percentage purity of a synthetic peptide containing this compound.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile
-
Peptide sample dissolved in Mobile Phase A or a suitable solvent (e.g., water/acetonitrile mixture) to a concentration of ~1 mg/mL.
Procedure:
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 15 minutes.
-
Inject 10-20 µL of the peptide sample.
-
Run a linear gradient of Mobile Phase B. A typical gradient could be from 5% to 95% B over 30 minutes. For peptides with the highly hydrophobic this compound, a shallower gradient or a different starting percentage of B may be necessary to achieve optimal separation.
-
Monitor the elution profile at 214 nm or 220 nm.
-
Integrate the peak areas of the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of the target peptide and identify impurities.
Materials:
-
LC-MS system (HPLC coupled to a mass spectrometer, e.g., ESI-QTOF)
-
Reversed-phase column suitable for MS (e.g., C18, 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in HPLC-grade water
-
Mobile Phase B: 0.1% Formic acid in HPLC-grade acetonitrile
-
Peptide sample dissolved in Mobile Phase A or a suitable solvent to a concentration of ~0.1 mg/mL.
Procedure:
-
Follow a similar chromatographic procedure as for RP-HPLC, but using formic acid instead of TFA in the mobile phases, as TFA can suppress the MS signal.[3]
-
The mass spectrometer should be set to acquire data in positive ion mode over a relevant m/z range.
-
Analyze the mass spectrum of the main chromatographic peak to confirm that the observed m/z corresponds to the calculated molecular weight of the target peptide.
-
Analyze the mass spectra of the impurity peaks to identify their molecular weights and infer their structures (e.g., deletion sequences, truncated sequences, or peptides with remaining protecting groups).
Amino Acid Analysis (AAA)
Objective: To determine the net peptide content.
Materials:
-
Hydrolysis vials
-
6 M Hydrochloric acid (HCl) with 1% phenol
-
Amino acid analyzer or HPLC with a pre-column derivatization kit (e.g., AccQ-Tag)
-
Amino acid standards
Procedure:
-
Accurately weigh a small amount of the peptide sample (e.g., 1-2 mg) into a hydrolysis vial.
-
Add a defined volume of 6 M HCl with 1% phenol.
-
Seal the vial under vacuum and heat at 110°C for 24 hours to hydrolyze the peptide bonds.
-
After hydrolysis, neutralize the acid.
-
Derivatize the amino acids using a suitable reagent (e.g., AccQ-Tag reagent).
-
Separate and quantify the derivatized amino acids using an amino acid analyzer or a dedicated HPLC method.
-
Calculate the molar amount of each amino acid. The net peptide content is determined by comparing the total weight of the quantified amino acids to the initial weight of the peptide sample, accounting for the molecular weight of water added during hydrolysis.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for planning and executing peptide purity assessments.
Caption: General workflow for the purification and purity assessment of a synthetic peptide.
Logical Approach to Purity Method Development
Developing a robust purity assessment method, particularly for a novel peptide, requires a systematic approach.
Caption: Logical workflow for HPLC method development and optimization for a novel peptide.
References
Cyclohexylglycine Derivatives in Focus: A Comparative Guide for DPP-IV Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of cyclohexylglycine derivatives as potent inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), a key target in the management of type 2 diabetes. This analysis is based on published research and presents supporting experimental data to inform the design and development of novel therapeutic agents.
Introduction to Cyclohexylglycine Derivatives as DPP-IV Inhibitors
Cyclohexylglycine, a non-proteinogenic amino acid, and its derivatives have garnered significant interest in medicinal chemistry due to their unique structural properties. The incorporation of the bulky cyclohexyl group can impart favorable characteristics to peptide-based inhibitors, such as increased stability against enzymatic degradation and enhanced binding affinity to target proteins. In the context of DPP-IV inhibition, the cyclohexylglycine scaffold serves as a crucial component in the design of small molecule inhibitors that can effectively modulate the enzyme's activity.
DPP-IV is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism of action has led to the successful development of several DPP-IV inhibitors, commonly known as gliptins, for the treatment of type 2 diabetes.
This guide will delve into a specific case study of 4-amino cyclohexylglycine analogues, providing a comparative analysis of their inhibitory potency and selectivity.
Performance Comparison of 4-Amino Cyclohexylglycine Analogues
The following table summarizes the in vitro inhibitory activity of a series of substituted 4-amino cyclohexylglycine analogues against DPP-IV. The data highlights the structure-activity relationship (SAR) within this class of compounds, demonstrating how different substitutions on the cyclohexylglycine core influence their potency.
| Compound ID | R Group | DPP-IV IC50 (nM)[1] |
| 15a | 4-fluorobenzenesulfonamide | 10 |
| 15b | 2,4-difluorobenzenesulfonamide | 4.8 |
| 15c | 2,5-difluorobenzenesulfonamide | 3.5 |
| 15d | 2,4,6-trifluorobenzenesulfonamide | 23 |
| 15e | Bis-sulfonamide | 2.6 |
| 16a | Phenyl amide | 30 |
| 16b | 1-naphthyl amide | 12 |
Table 1: In vitro inhibitory potency of 4-amino cyclohexylglycine analogues against Dipeptidyl Peptidase-IV.
Experimental Protocols
The following is a representative methodology for determining the in vitro inhibitory activity of compounds against DPP-IV, based on standard assays in the field.
DPP-IV Inhibition Assay:
-
Enzyme and Substrate Preparation: Recombinant human DPP-IV enzyme and the fluorogenic substrate, Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin), are prepared in an appropriate assay buffer (e.g., Tris-HCl, pH 7.5).
-
Compound Preparation: Test compounds are dissolved in a suitable solvent, such as DMSO, to create stock solutions. A dilution series is then prepared to determine the IC50 values.
-
Assay Procedure:
-
The DPP-IV enzyme is pre-incubated with varying concentrations of the test compounds in a 96-well plate for a specified period (e.g., 15 minutes) at room temperature.
-
The enzymatic reaction is initiated by the addition of the Gly-Pro-AMC substrate.
-
The fluorescence intensity, resulting from the cleavage of the AMC group by DPP-IV, is measured over time using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
-
Data Analysis: The rate of reaction is calculated from the linear portion of the fluorescence versus time curve. The percent inhibition for each compound concentration is determined relative to a control with no inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of DPP-IV inhibitors and a typical workflow for their evaluation.
References
Safety Operating Guide
Safe Disposal of Z-D-Chg-OH (N-Z-D-α-Cyclohexylglycine)
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Z-D-Chg-OH, also known as N-Z-D-α-Cyclohexylglycine (CAS Number: 69901-85-5). The following procedures are based on available safety data for structurally related compounds and general principles of laboratory chemical safety.
I. Chemical and Hazard Information
Chemical Name: N-Z-D-α-Cyclohexylglycine Synonyms: this compound, N-Carbobenzoxy-D-cyclohexylglycine CAS Number: 69901-85-5 Molecular Formula: C₁₆H₂₁NO₄ Molecular Weight: 291.34 g/mol
Hazard Summary Table
| Hazard Statement | Classification | Precautionary Measures |
| May cause skin irritation | Not officially classified, but assumed based on related compounds | Wear protective gloves and clothing. |
| May cause serious eye irritation | Not officially classified, but assumed based on related compounds | Wear eye protection. |
| May cause respiratory irritation | Not officially classified, but assumed based on related compounds | Avoid breathing dust. Use in a well-ventilated area. |
II. Personal Protective Equipment (PPE)
Before handling this compound, ensure the following personal protective equipment is worn:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Laboratory coat.
III. Disposal Procedures
The disposal of this compound should be conducted in accordance with local, state, and federal regulations. The following is a general procedural guide.
Step 1: Waste Identification and Segregation
-
Solid Waste:
-
Collect unused this compound powder and any grossly contaminated disposable items (e.g., weigh boats, contaminated paper towels) in a designated, labeled hazardous waste container.
-
The container should be clearly labeled with "Hazardous Waste" and the chemical name: "N-Z-D-α-Cyclohexylglycine".
-
-
Liquid Waste (if applicable):
-
If this compound has been dissolved in a solvent, the entire solution should be treated as hazardous waste.
-
Collect in a sealed, labeled container. The label must include the chemical name and the solvent used.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Step 2: Spill Management
In the event of a spill:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a solid spill, carefully sweep up the material to avoid generating dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand).
-
Collect: Place the collected material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
Step 3: Final Disposal
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in the regular trash.
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
V. Signaling Pathway for Safe Handling
The following diagram outlines the logical relationships for ensuring safe handling and disposal.
Caption: Logical relationship for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
